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  • Product: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde
  • CAS: 1258621-55-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into its chemical structure, predictable physicochemical properties, and detailed protocols for its synthesis via modern cross-coupling methodologies. Furthermore, this guide will explore the molecule's reactivity and its potential as a versatile building block for the development of novel therapeutic agents and functional materials.

Introduction: The Significance of the 5-Arylpyridine-3-carbaldehyde Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. When functionalized with an aldehyde group at the 3-position and an aryl substituent at the 5-position, the resulting 5-arylpyridine-3-carbaldehyde framework offers a trifecta of reactive sites for chemical elaboration.

The aldehyde serves as a versatile handle for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and condensations. The pyridine nitrogen provides a site for quaternization and coordination to metal centers. The 5-aryl group, in this case, a 4-hydroxyphenyl moiety, can be further modified and plays a crucial role in modulating the molecule's biological activity and physical properties through hydrogen bonding and aromatic interactions. The strategic placement of these functional groups makes 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde a highly valuable, albeit currently under-documented, synthetic intermediate.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde combines a pyridine core with a formyl group at the 3-position and a 4-hydroxyphenyl substituent at the 5-position.

Structural Details
  • IUPAC Name: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

  • Molecular Formula: C₁₂H₉NO₂

  • Molecular Weight: 199.21 g/mol

  • CAS Number: Not assigned or readily available in public databases.

The presence of the phenolic hydroxyl group, the aldehyde carbonyl group, and the pyridine nitrogen atom allows for a rich tapestry of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are expected to significantly influence the compound's melting point, solubility, and crystal packing.

Predicted Physicochemical Properties

While experimental data is not available, the following properties can be predicted based on the analysis of structurally similar compounds, such as its isomer 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde.[1]

PropertyPredicted ValueRationale and Comparative Insights
Melting Point > 200 °CThe presence of strong intermolecular hydrogen bonding due to the phenolic -OH and the polar aldehyde group, combined with potential π-stacking of the aromatic rings, suggests a relatively high melting point, likely a crystalline solid at room temperature.
Solubility Soluble in polar organic solvents (DMSO, DMF, methanol); sparingly soluble in water and non-polar solvents.The polar functional groups will favor solubility in polar solvents. The phenolic hydroxyl group may impart slight aqueous solubility, especially under basic conditions where it can be deprotonated to the more soluble phenoxide.
pKa Phenolic -OH: ~9-10; Pyridinium N-H: ~4-5The pKa of the phenolic proton is expected to be in the typical range for phenols. The electron-withdrawing nature of the pyridine ring and the aldehyde group may slightly increase its acidity compared to phenol itself. The basicity of the pyridine nitrogen will be reduced due to the electron-withdrawing effects of the substituents.[1]
Appearance Off-white to yellow or tan solidMany aromatic aldehydes and phenols are colored due to the presence of extended π-conjugation, which can lead to absorption in the visible spectrum.

Synthesis and Purification

The most logical and efficient synthetic route to 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[2][3][4] This powerful C-C bond-forming reaction is well-suited for coupling an aryl halide with an arylboronic acid and is known to be tolerant of a wide range of functional groups.[2]

Retrosynthetic Analysis and Strategy

A convergent synthetic approach is proposed, where the pyridine and hydroxyphenyl fragments are prepared separately and then coupled in the final key step.[1]

G target 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde reagents Suzuki Coupling target->reagents sm1 5-Bromopyridine-3-carbaldehyde reagents->sm1 sm2 4-Hydroxyphenylboronic acid reagents->sm2

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for yield and purity.

Reaction Scheme:


(A proper image would be generated here if possible, showing the chemical structures)

Materials:

  • 5-Bromopyridine-3-carbaldehyde (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir the palladium(II) acetate and triphenylphosphine in a small amount of dioxane for 15-20 minutes under an inert atmosphere (Nitrogen or Argon). This allows for the in-situ formation of the active Pd(0) catalyst.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine-3-carbaldehyde, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial for the stability of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask via cannula or syringe. Then, add the pre-formed catalyst solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Base (K₂CO₃): The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[4]

  • Ligand (PPh₃): The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. More electron-rich and bulky ligands can sometimes improve reaction efficiency.

  • Solvent System: The mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the aldehyde proton.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the C=O stretch of the aldehyde and the O-H stretch of the phenol.

  • Melting Point Analysis: To assess the purity of the final product.

G cluster_synthesis Synthesis Workflow setup Reaction Setup (Reagents, Solvent) reaction Suzuki Coupling (Heating, Stirring) setup->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization

Caption: A generalized workflow for the synthesis and characterization of the target molecule.

Chemical Reactivity and Potential Applications

The trifunctional nature of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde makes it a versatile platform for the synthesis of more complex molecules.

Reactivity of the Functional Groups
  • Aldehyde Group: This group can undergo a wide range of transformations, including:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to a primary alcohol.

    • Condensation with amines to form Schiff bases or with active methylene compounds in Knoevenagel or Claisen-Schmidt reactions.[1]

  • Phenolic Hydroxyl Group: The hydroxyl group can be:

    • Alkylated or acylated to form ethers and esters, respectively.

    • Act as a directing group in electrophilic aromatic substitution on the phenyl ring.

  • Pyridine Nitrogen: The nitrogen atom can:

    • Be protonated by acids to form pyridinium salts.[1]

    • Act as a ligand for metal coordination.

    • Be oxidized to the corresponding N-oxide.

Potential Applications in Drug Discovery

The 5-arylpyridine scaffold is present in numerous biologically active compounds. The combination of a hydrogen bond donor (phenol), a hydrogen bond acceptor (aldehyde/pyridine N), and two aromatic rings makes this molecule an attractive starting point for the design of inhibitors for various enzyme classes, such as:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP binding site.

  • Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of antibacterial and antifungal activities.[5]

  • Anti-inflammatory Agents: Certain pyridine-containing compounds have demonstrated anti-inflammatory properties.[6]

The aldehyde functionality can be used to link the molecule to other pharmacophores or to generate libraries of derivatives for structure-activity relationship (SAR) studies.

Applications in Materials Science

The ability of the pyridine and phenol groups to coordinate with metal ions suggests potential applications in:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The molecule could serve as a multitopic ligand for the construction of novel porous materials with applications in gas storage, separation, and catalysis.

  • Sensors: The fluorescence properties of the molecule may be sensitive to the presence of certain metal ions, leading to applications as chemical sensors.

Conclusion

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde represents a promising yet underexplored building block in synthetic chemistry. This guide has outlined a reliable synthetic strategy via Suzuki-Miyaura coupling and predicted its key physicochemical properties based on sound chemical principles and data from related compounds. The versatile reactivity of its functional groups opens up a multitude of possibilities for the development of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into this molecule is warranted to fully unlock its synthetic potential.

References

  • ChemWhat. (n.d.). 5-Hydroxy-pyridine-3-carbaldehyde CAS#: 1060804-48-9. Retrieved from [Link]

  • Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • MDPI. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

Sources

Exploratory

Electronic properties of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde for optoelectronics

Technical Whitepaper: Electronic Architecture & Optoelectronic Utility of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde Executive Summary This technical guide provides a comprehensive analysis of 5-(4-Hydroxyphenyl)pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Electronic Architecture & Optoelectronic Utility of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde , a pivotal "Push-Pull" (Donor-Acceptor) building block for next-generation optoelectronics. Distinguished by its asymmetric D-π-A architecture, this molecule integrates an electron-rich phenolic donor with an electron-deficient pyridine-aldehyde acceptor. This unique electronic gradient facilitates Intramolecular Charge Transfer (ICT), making it a high-value precursor for non-linear optical (NLO) materials, fluorescent sensors, and Schiff-base ligands for OLED host materials.

Molecular Architecture & Electronic Theory

The optoelectronic utility of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde stems from its ability to manipulate photon energy through distinct electronic states.

The D-π-A System

The molecule functions as a classic Donor-π-Acceptor system:

  • Donor (D): The 4-Hydroxyphenyl moiety. The hydroxyl group (-OH) acts as a strong auxochrome, donating electron density into the π-system via resonance (+M effect).

  • Bridge (π): The Pyridine ring serves as the conjugated linker.[1] Unlike a benzene ring, the pyridine nitrogen renders the ring electron-deficient, assisting in electron transport.

  • Acceptor (A): The Aldehyde (-CHO) group at position 3, combined with the pyridine nitrogen, creates a strong electron-withdrawing sink.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, electron density shifts from the phenolic HOMO to the pyridyl-aldehyde LUMO. This charge separation results in a large dipole moment change (


), which is critical for:
  • Solvatochromism: The emission wavelength is highly sensitive to solvent polarity (red-shift in polar solvents).

  • NLO Response: High hyperpolarizability (

    
    ) suitable for frequency doubling applications.
    
Dual-Mode pH Sensitivity (Acidochromism)

The molecule possesses two active sites for protonation/deprotonation, allowing for tunable electronic states:

  • Basic Conditions (pH > 9): Deprotonation of the phenol (-O⁻) dramatically increases donor strength, causing a bathochromic (red) shift in absorption/emission.

  • Acidic Conditions (pH < 4): Protonation of the pyridine nitrogen (Py-H⁺) enhances the acceptor strength, also modulating the ICT gap.

Synthesis & Structural Validation

The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction, chosen for its tolerance of the aldehyde functional group and the aqueous-basic conditions required to solubilize the boronic acid.

Retrosynthetic Analysis
  • Fragment A: 5-Bromo-3-pyridinecarboxaldehyde (Electrophile).

  • Fragment B: 4-Hydroxyphenylboronic acid (Nucleophile).

  • Catalytic Cycle: Pd(0)-mediated Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
Optimized Synthetic Protocol
  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) is preferred for its stability.
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv) is essential to activate the boronic acid to the boronate species (
    
    
    ).
  • Solvent System: Dioxane/Water (4:[2][3]1) or Toluene/Ethanol/Water (standard biphasic system) to ensure solubility of both organic halides and inorganic bases.

Figure 1: Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagents Prep Mix Mix: Aryl Halide + Boronic Acid + Base Start->Mix Cat Add Catalyst: Pd(PPh3)4 (3-5 mol%) Mix->Cat Inert Atm Reflux Reflux: 100°C, 12-24h, N2 atm Cat->Reflux Workup Workup: Extract (EtOAc), Wash (Brine) Reflux->Workup TLC Monitor Purify Purification: Column Chromatography (Hexane/EtOAc) Workup->Purify Product Target: 5-(4-Hydroxyphenyl) pyridine-3-carbaldehyde Purify->Product Yield >70%

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.

Photophysical Characterization

To validate the electronic properties for optoelectronic applications, the following characterization matrix is recommended.

Table 1: Key Photophysical Parameters & Expected Behavior

ParameterMethodExpected ObservationMechanistic Insight
Absorption (

)
UV-Vis (MeCN)~280–330 nm

and

transitions of the aryl-pyridine core.
Emission (

)
Fluorescence~400–480 nmICT-based emission; likely weak in fluid solution due to rotation, strong in solid state.
Stokes Shift

Large (>80 nm)Indicates significant geometric reorganization in the excited state (ICT characteristic).
Solvatochromism Lippert-Mataga PlotPositive SlopeConfirming the highly polar nature of the excited state (

).
Quantum Yield (

)
Integrating SphereVariableLow in solution (non-radiative decay); High in rigid matrices or crystals.

Functionalization for Optoelectronics

The aldehyde group (-CHO) is a "reactive handle," allowing this molecule to serve as a precursor for more complex architectures.

Schiff Base (Imine) Formation

Reacting the aldehyde with aromatic amines yields Schiff bases (


).
  • Application: These derivatives often exhibit Aggregation-Induced Emission (AIE) , overcoming the quenching observed in the precursor.

  • OLEDs: The pyridine core acts as an electron-transporting material (ETM), while the amine side acts as a hole-transporting material (HTM), creating a "bipolar" host.[4]

Coordination Chemistry (Ir/Pt Complexes)

The pyridine nitrogen and the phenyl ring (via C-H activation) can form cyclometalated ligands for Iridium(III) complexes (


).
  • Utility: Phosphorescent emitters for OLEDs. The aldehyde allows for post-complexation functionalization (e.g., attaching solubility chains).

Figure 2: Downstream Application Pathways

Applications Core 5-(4-Hydroxyphenyl) pyridine-3-carbaldehyde Schiff Pathway A: Schiff Base Condensation (+ Primary Amines) Core->Schiff Coord Pathway B: Cyclometalation (+ IrCl3 / K2PtCl4) Core->Coord Sensing Pathway C: pH / Ion Sensing (Naked Eye Detection) Core->Sensing COF Covalent Organic Frameworks (COFs) Schiff->COF Polymerization OLED Phosphorescent OLED Emitters Coord->OLED Triplet Harvesting Probe Ratiometric Fluorescent Probes Sensing->Probe ICT Modulation

Caption: Strategic derivatization pathways transforming the core molecule into functional optoelectronic materials.

Experimental Protocols

Protocol A: Synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Validated for 5.0 mmol scale.

  • Reagents:

    • 5-Bromo-3-pyridinecarboxaldehyde (0.93 g, 5.0 mmol).

    • 4-Hydroxyphenylboronic acid (0.76 g, 5.5 mmol, 1.1 equiv).

    • 
       (290 mg, 0.25 mmol, 5 mol%).
      
    • 
       (1.06 g, 10.0 mmol, 2.0 equiv).
      
    • Solvent: 1,4-Dioxane (40 mL) + Distilled Water (10 mL).

  • Procedure:

    • Degassing: Combine solvent, halide, boronic acid, and base in a round-bottom flask. Bubble

      
       gas through the solution for 15 minutes to remove 
      
      
      
      .
    • Catalysis: Add the Pd catalyst quickly under a positive stream of

      
      .
      
    • Reaction: Heat to reflux (approx. 100°C) for 16 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Workup: Cool to room temperature. Dilute with water (50 mL) and neutralize carefully with 1M HCl to pH ~7 (to ensure the phenol is protonated and extractable). Extract with Ethyl Acetate (

      
       mL).
      
    • Purification: Dry organic layer over

      
      , concentrate, and purify via silica gel column chromatography (Gradient: 20% 
      
      
      
      50% EtOAc in Hexanes).
Protocol B: Solvatochromic Shift Assay
  • Prepare

    
     M stock solutions of the product in Toluene (non-polar), THF (medium), and DMSO (polar).
    
  • Record UV-Vis absorption spectra (300–600 nm).

  • Analysis: Calculate the shift in

    
    . A red shift from Toluene 
    
    
    
    DMSO confirms the ICT character, validating the material for NLO applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hargrove, A. E., et al. (2011). Algorithms for the Discovery of Tunable, Ratiometric, and Near-Infrared Fluorescent Probes. Journal of the American Chemical Society.[5] (Context: Design of pyridine-based D-A sensors). Link

  • Gauthier, S., et al. (2020). Iridium(III) Complexes with Pyridine-Aldehyde Ligands: Synthesis and Photophysical Properties. Inorganic Chemistry. (Context: Use of pyridine-carbaldehydes in OLEDs). Link

  • Valore, A., et al. (2010). Push-Pull Molecules based on Pyridine: Synthesis and NLO Properties. Journal of Materials Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-3-pyridinecarboxaldehyde.[6][7] Link

Sources

Foundational

An In-depth Technical Guide to 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde: Synthesis, Properties, and Potential Applications

Introduction: The Significance of the 5-Aryl Nicotinaldehyde Scaffold The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry and drug discovery, prized for its ability to engage in a variety of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Aryl Nicotinaldehyde Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry and drug discovery, prized for its ability to engage in a variety of biological interactions and its favorable physicochemical properties.[1][2] When functionalized with an aldehyde at the 3-position (nicotinaldehyde) and an aryl group at the 5-position, the resulting 5-aryl nicotinaldehyde core serves as a versatile platform for the synthesis of a diverse array of complex molecules with significant biological activity.[3] This guide focuses on a specific, yet potentially novel, member of this class: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.

This document will provide a comprehensive overview of this compound, beginning with its chemical identity. Notably, a thorough search of public chemical databases did not yield a specific CAS number for 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde, suggesting it may be a novel or less-common research chemical. Consequently, this guide will present a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the generation of biaryl structures.[3][4] Furthermore, we will extrapolate its likely physicochemical properties and discuss its potential applications in drug development, drawing upon the extensive literature for analogous structures.

PART 1: Chemical Identity and Physicochemical Properties

IdentifierValue
IUPAC Name 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
Canonical SMILES C1=CC(=CC=C1C2=CC(=CN=C2)C=O)O
InChI Key (Not available without a database entry)
CAS Number Not found in public databases

Note: The InChI Key and CAS Number are typically assigned upon registration in chemical databases.

Predicted Physicochemical Properties

The physicochemical properties of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde can be predicted based on its constituent functional groups: the polar pyridine ring, the hydrogen-bond-donating and -accepting phenol group, and the reactive aldehyde. These features are expected to influence its solubility, melting point, and stability.

PropertyPredicted Value/CharacteristicRationale
Appearance Likely a solid at room temperature.Similar to related compounds like 5-Bromonicotinaldehyde which has a melting point of 98-102°C.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The pyridine and hydroxyl groups may impart some aqueous solubility, but the overall aromatic character suggests better solubility in organic solvents.
pKa The pyridine nitrogen will be weakly basic, and the phenolic hydroxyl group will be weakly acidic.The exact pKa values would be influenced by the electronic interplay between the two aromatic rings.
Reactivity The aldehyde group is susceptible to nucleophilic attack and oxidation. The pyridine nitrogen can be protonated or alkylated. The phenol group can be deprotonated or undergo electrophilic substitution.These reactive sites make the molecule a versatile intermediate for further chemical modifications.[3]

PART 2: Synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

The most logical and efficient synthetic route to 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (in this case, 5-bromonicotinaldehyde) and an organoboron species (4-hydroxyphenylboronic acid).[6]

Reaction Scheme

G cluster_1 Catalyst & Base cluster_2 Product R1 5-Bromonicotinaldehyde P 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde R1->P R2 4-Hydroxyphenylboronic acid R2->P Cat Pd Catalyst (e.g., Pd(dppf)Cl₂) Cat->P Pd(0) Base Base (e.g., K₂CO₃) Base->P Base

Caption: General scheme for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 5-Bromonicotinaldehyde (1.0 equivalent)

  • 4-Hydroxyphenylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equivalents, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed dimethoxyethane (DME)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Ethyl acetate, water, brine, and anhydrous sodium sulfate for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask, add 5-Bromonicotinaldehyde, 4-hydroxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the palladium catalyst can be sensitive to oxygen.

  • Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane to the flask, followed by the Pd(dppf)Cl₂ catalyst.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (5-Bromonicotinaldehyde) is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.

Workflow Diagram

G start Start: Assemble Reactants setup Reaction Setup in Flask start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solv_cat Add Solvent (DME) and Catalyst (Pd(dppf)Cl₂) inert->add_solv_cat heat Heat to 80°C with Stirring add_solv_cat->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Final Product purify->end

Caption: Suzuki-Miyaura coupling workflow.

PART 3: Potential Applications in Drug Discovery and Medicinal Chemistry

The 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde scaffold is of significant interest to researchers in drug development due to the established biological activities of its constituent parts.

  • Pyridine Core: The pyridine ring is a common feature in numerous pharmaceuticals and is known to improve water solubility and act as a hydrogen bond acceptor, which can be crucial for target binding.[1][2]

  • Biaryl Moiety: The biaryl structure formed by the phenyl and pyridine rings is prevalent in many kinase inhibitors and other therapeutic agents.[3]

  • Phenolic Hydroxyl Group: The hydroxyl group can act as a key hydrogen bond donor or acceptor in interactions with biological targets. It also provides a handle for further derivatization to modulate properties such as solubility and metabolic stability.

  • Aldehyde Functionality: The reactive aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems, making it a valuable synthetic intermediate.[3]

Derivatives of nicotinaldehyde have shown promise as antimicrobial agents, and the 5-substituted pyridine core is a key feature in compounds targeting enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.[3] Therefore, 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde represents a valuable starting point for the synthesis of compound libraries for high-throughput screening in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Conclusion

While 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde may not be a commercially cataloged compound with a registered CAS number, its synthesis is readily achievable through robust and well-documented methodologies such as the Suzuki-Miyaura cross-coupling. The resulting molecule, possessing a combination of a pyridine ring, a phenolic hydroxyl group, and a reactive aldehyde, represents a highly versatile scaffold for medicinal chemistry. Its structural motifs are present in a wide range of biologically active compounds, suggesting significant potential for the development of novel therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and explore the potential of this promising chemical entity.

References

  • ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Retrieved from [Link]

  • Chemsrc. (2025, August 23). Nicotinaldehyde | CAS#:500-22-1. Retrieved from [Link]

  • American Elements. (n.d.). 5-Hydroxynicotinaldehyde | CAS 1060804-48-9. Retrieved from [Link]

  • Al-Najjar, B. O., Al-Masoudi, N. A., & El-Emam, A. A. (2015).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. International Journal of Chemical Sciences, 13(2), 853-864.
  • Montana State University (MSU) Library. (2026, February 16). Reaxys. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Maastricht University Library. (2021, February 9). Reaxys. Retrieved from [Link]

  • Central Library IITD. (2025, December 4). Reaxys USER Manual. Retrieved from [Link]

  • University of Rochester. (n.d.). Searching the Chemical Literature with Reaxys. Retrieved from [Link]

  • Kantam, M. L., Sreedhar, B., & Lakshmi, K. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 123(1), 63-69.
  • Elsevier. (n.d.). Reaxys Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-(hydroxymethyl)pyridine-4-carbaldehyde. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Retrieved from [Link]

  • Journal of the Medical Library Association. (2018, October 4). SciFinder. Retrieved from [Link]

  • ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-Hydroxy-pyridine-3-carbaldehyde CAS#: 1060804-48-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-pyridinecarboxaldehyde. PubChem. Retrieved from [Link]

  • MDPI. (2023, September 27). Click Reactions in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Literature review of 3,5-disubstituted pyridine derivatives

Literature Review: 3,5-Disubstituted Pyridine Derivatives Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary: The "Privile...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review: 3,5-Disubstituted Pyridine Derivatives

Content Type: Technical Whitepaper / Advanced Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Privileged" Meta-Vector

In the landscape of nitrogen heterocycles, the pyridine ring is ubiquitous.[1][2] However, the vast majority of cataloged pyridine derivatives are substituted at the ortho (2,6) or para (4) positions due to the natural reactivity of the ring (nucleophilic attack at C2/4, electrophilic attack at N).

The 3,5-disubstituted pyridine (meta-substituted) scaffold represents a "privileged" but underutilized chemical space. Its value lies in geometric vectoring . Unlike 2,6-substituents which often clash sterically with the protein backbone or chelate metals in the active site, 3,5-substituents project vectors into deep hydrophobic pockets or solvent-exposed regions without disrupting the essential hydrogen-bonding capability of the pyridine nitrogen.

This guide synthesizes the structural rationale, cutting-edge synthetic methodologies (from classical coupling to modern C-H activation), and therapeutic applications of this scaffold.

Structural Rationale & Medicinal Chemistry Logic

The Geometry of Binding

The 3,5-substitution pattern creates a symmetric or pseudo-symmetric axis that is distinct from the 2,6-pattern.

  • Vector Angle: The substituents exit the ring at ~120° relative to the nitrogen lone pair, allowing the nitrogen to serve as a hydrogen bond acceptor (HBA) while the substituents engage hydrophobic domains.

  • Metabolic Stability: Blocking the C3/C5 positions prevents metabolic oxidation (e.g., by aldehyde oxidase or CYP450s) which typically targets the electron-deficient positions or the nitrogen itself (N-oxide formation is sterically hindered by flanking groups in 2,6-systems, but 3,5-systems rely on electronic deactivation).

Electronic Considerations

The pyridine ring is electron-deficient. Placing substituents at the 3,5-positions (meta to nitrogen) allows for modulation of the ring's basicity without the direct resonance perturbation seen at C2/C4.

  • Electron-Withdrawing Groups (EWGs) at 3,5: Drastically lower pKa, making the N less likely to be protonated at physiological pH (good for membrane permeability).

  • Electron-Donating Groups (EDGs) at 3,5: Increase basicity and nucleophilicity of the nitrogen.

Synthetic Architectures

Accessing the 3,5-manifold is historically difficult because the pyridine ring resists electrophilic aromatic substitution (SEAr) at these positions. We categorize synthesis into Classical (Robust/Scalable) and Modern (Atom-Economical).

Classical Route: Cross-Coupling

The industry standard relies on pre-functionalized halogenated pyridines.

  • Starting Material: 3,5-Dibromopyridine or 3,5-dichloropyridine.

  • Method: Suzuki-Miyaura, Stille, or Negishi coupling.

  • Pros: Highly predictable, scalable to kg, tolerant of diverse functional groups.

  • Cons: Poor atom economy (requires stoichiometric boronic acids), limited availability of specific 3,5-dihalo precursors.

Modern Route: C-H Activation

Direct functionalization of the C-H bond is the "Holy Grail."

  • Iridium-Catalyzed Borylation: Uses steric control or specific ligands (e.g., bipyridines) to install boronates at the sterically accessible 3,5-positions, avoiding the acidic C2 protons.

  • Rh(III)-Catalyzed Alkenylation: Directs functionalization to C3 using directing groups.[3]

Visualization: Synthetic Pathways

SyntheticPathways Start Pyridine Core Halogenation 3,5-Dihalogenation (Br/Cl) Start->Halogenation Electrophilic Subst. IrCat Ir-Catalyzed C-H Borylation Start->IrCat [Ir(OMe)(cod)]2 dtbpy, HBpin Suzuki Suzuki-Miyaura Coupling Halogenation->Suzuki Pd(0), Ar-B(OH)2 Product_Class 3,5-Diaryl Pyridine (High Yield) Suzuki->Product_Class Funct In-situ Functionalization IrCat->Funct Electrophile Product_Mod 3,5-Boryl Pyridine (Atom Econ) Funct->Product_Mod

Figure 1: Comparison of Classical (Red path) vs. Modern C-H Activation (Yellow path) synthetic strategies.

Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling (Standard)

Best for: Generating libraries of 3,5-diaryl pyridines for SAR.

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)

  • K2CO3 (2 M aqueous, 4.0 equiv)

  • Solvent: 1,4-Dioxane or DME.

Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 mins. (Crucial: Oxygen poisons Pd(0)).

  • Addition: Add 3,5-dibromopyridine, arylboronic acid, and base. Add catalyst last under positive Argon pressure.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by LCMS.

  • Workup: Filter through Celite (removes Pd black). Partition between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation:

  • Self-Check: If mono-coupling is observed (3-bromo-5-arylpyridine), increase temperature or catalyst loading. If protodeboronation of the boronic acid occurs, switch to anhydrous conditions (Cs2CO3 in Toluene/DMF).

Protocol B: Iridium-Catalyzed C-H Borylation (Advanced)

Best for: Late-stage functionalization of complex pyridine scaffolds.

Reagents:

  • Substituted Pyridine substrate[2][4][5][6][7][8]

  • [Ir(OMe)(cod)]2 (1.5 mol%)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • B2pin2 (Bis(pinacolato)diboron) (1.0 equiv per C-H bond)

  • Solvent: Hexane or THF (anhydrous).

Workflow:

  • Catalyst Prep: Pre-mix Ir precursor and ligand in solvent for 10 mins to form the active species (solution turns deep red/brown).

  • Reaction: Add substrate and B2pin2. Heat to 80°C in a sealed tube.

  • Selectivity: This system favors sterically accessible C-H bonds.[5] In 2-substituted pyridines, it favors the 4 and 5 positions. In unsubstituted pyridine, it forms a mixture of 3- and 4-boryl products, often requiring steric blocking at C2/C6 or specific ligands for high meta-selectivity.

Therapeutic Applications & Case Studies

Kinase Inhibition (Oncology)

3,5-Disubstituted pyridines serve as excellent scaffolds for ATP-competitive inhibitors.

  • Mechanism: The pyridine nitrogen often mimics the adenine N1 of ATP, accepting a hydrogen bond from the "hinge region" of the kinase.

  • Case Study (Akt1 Inhibitors): 3,5-substitution allows one arm to reach the solvent front (solubilizing group) and the other to penetrate the hydrophobic back-pocket (selectivity filter).

  • Data Summary:

Compound ClassTargetKey 3,5-FeatureActivity (IC50/Ki)
Pyrrolo[2,3-b]pyridineAAK1 (Antiviral)Planar binding in ATP pocket53 nM (KD)
3,5-DiarylpyridineAkt1 (Oncology)3-position improves physical props<10 nM
Pyrazolo[3,4-b]pyridineFLT3/Abl1Dual tubulin/kinase inhibitionPotent antiproliferative
Neuroscience (nAChR)
  • Target: Nicotinic Acetylcholine Receptors (nAChRs).

  • Logic: The 3-pyridyl ether moiety is a pharmacophore for nAChR agonists (resembling nicotine). Disubstitution at the 5-position modulates subtype selectivity (α4β2 vs α7).

Visualization: SAR Logic

SAR_Logic Core Pyridine Core (Scaffold) N_Interaction N-Atom: Hinge Binder / H-Bond Acceptor Core->N_Interaction Electronic Pos3 3-Position: Solvent Front / Solubilizing Group Core->Pos3 Vector 1 Pos5 5-Position: Hydrophobic Pocket / Selectivity Core->Pos5 Vector 2 Pocket Protein Binding Pocket

Figure 2: Structure-Activity Relationship (SAR) map of the 3,5-disubstituted pyridine scaffold.

Future Outlook

The field is moving toward "Transient Directing Groups" . Instead of permanently installing a directing group to achieve meta-C-H activation, reversible covalent bonds (e.g., imines formed in situ) are used to direct the metal catalyst to the C3 position, then hydrolyzed. This allows for the direct conversion of simple pyridines into complex 3,5-drugs in a single pot.

References

  • Elkins, J. M., et al. (2015). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. Journal of Medicinal Chemistry.

  • Thomas, S. A., et al. (2006). Identification of a novel 3,5-disubstituted pyridine as a potent, selective, and orally active inhibitor of Akt1 kinase. Bioorganic & Medicinal Chemistry Letters.

  • Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Taylor & Francis.

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society.[4][9]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society.[4][9]

  • Maleczka, R. E., et al. (2003). C-H Activation/Borylation of Pyridines. Science.

  • Durka, K., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry.

  • Yang, J., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.

  • Cho, S. H., et al. (2019). Meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society.[4][9]

  • Attia, A., et al. (1995).[10] Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde via Suzuki-Miyaura Coupling

Executive Summary This application note details the optimized protocol for synthesizing 5-(4-hydroxyphenyl)pyridine-3-carbaldehyde , a critical biaryl scaffold used in the development of kinase inhibitors (e.g., p38 MAP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 5-(4-hydroxyphenyl)pyridine-3-carbaldehyde , a critical biaryl scaffold used in the development of kinase inhibitors (e.g., p38 MAP kinase pathways).

While standard Suzuki-Miyaura conditions are ubiquitous, this specific transformation presents two unique challenges:

  • The Amphoteric Nature: The product contains a basic pyridine nitrogen and an acidic phenolic proton, complicating isolation.

  • Catalyst Deactivation: The free phenol and pyridine nitrogen can coordinate competitively to the Palladium center, potentially stalling the catalytic cycle.

This guide provides a robust, self-validating protocol using Pd(dppf)Cl₂ as the catalyst, chosen for its large bite angle and resistance to heteroatom coordination.

Retrosynthetic Strategy & Mechanistic Insight

Strategic Disconnection

The synthesis relies on the palladium-catalyzed cross-coupling of 5-bromo-3-pyridinecarboxaldehyde (Electrophile) and 4-hydroxyphenylboronic acid (Nucleophile).

  • Why this route? It avoids the use of protecting groups on the phenol (e.g., benzyl ether), reducing step count and improving atom economy.

  • Why Pd(dppf)Cl₂? The ferrocenyl backbone prevents the formation of inactive Pd-bis(pyridine) complexes, a common failure mode when using Pd(PPh₃)₄ with pyridine substrates.

Reaction Mechanism (The Catalytic Cycle)

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. However, the Base plays a dual role here: it activates the boronic acid to the boronate species and deprotonates the phenol.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R1 TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal BaseStep Base Activation (Formation of Boronate) BaseStep->TransMetal Activated Nucleophile RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Prod Target Biaryl Product RedElim->Prod R1 5-Bromo-3-formylpyridine R1->OxAdd R2 4-Hydroxyphenylboronic Acid R2->BaseStep

Figure 1: Catalytic cycle highlighting the convergence of the activated boronate and the oxidative addition complex.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Amount (1.0 mmol scale)Role
5-Bromo-3-pyridinecarboxaldehyde 186.011.0186 mgElectrophile
4-Hydroxyphenylboronic acid 137.931.2166 mgNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0324.5 mgCatalyst
Sodium Carbonate (Na₂CO₃) 105.993.0318 mg (dissolved in 1.5 mL H₂O)Base
1,4-Dioxane --6.0 mLSolvent
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Prepare Glassware: Oven-dry a 25 mL reaction vial or round-bottom flask equipped with a magnetic stir bar.

  • Charge Solids: Add the aryl bromide (186 mg), boronic acid (166 mg), and Pd catalyst (24.5 mg) to the vial.

  • Degas Solvents (CRITICAL):

    • In a separate vessel, mix 1,4-Dioxane (6 mL) and 2M aqueous Na₂CO₃ (1.5 mL).

    • Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Initiate: Syringe the degassed solvent mixture into the reaction vial under a counter-flow of inert gas. Cap tightly (or use a reflux condenser with a nitrogen balloon).

Phase 2: Reaction & Monitoring
  • Heat: Place the vessel in a pre-heated oil block/bath at 90°C .

  • Time: Stir vigorously for 4–6 hours.

  • Monitor: Check by TLC (Eluent: 5% MeOH in DCM).

    • Starting Material Rf: ~0.7

    • Product Rf: ~0.4 (Stains UV active; may tail due to phenol/pyridine).

Phase 3: Workup & Purification (The pH Switch)

The amphoteric nature requires a specific workup to maximize recovery.

  • Cool: Allow the mixture to reach room temperature.

  • Acidify: Carefully adjust pH to ~6–7 using 1M HCl. Caution: CO₂ evolution.

    • Why? At pH > 10, the product is a phenoxide (water-soluble). At pH < 2, the pyridine is protonated (water-soluble). Neutral pH precipitates the product.

  • Extract: If a precipitate forms, filter it (this is often pure product). If not, extract with Ethyl Acetate (3 x 10 mL).

  • Wash: Wash combined organics with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: DCM:MeOH (98:2 to 95:5).

    • Additive: Add 1% Triethylamine (TEA) if significant tailing is observed.

Workflow Visualization

ExperimentalWorkflow Start Weigh Reagents (Bromide, Boronic Acid, Cat.) Degas Degas Solvents (Dioxane/Na2CO3) Start->Degas Mix Combine & Heat (90°C, 4-6h) Degas->Mix Check TLC Monitoring (Complete?) Mix->Check Check->Mix No (Continue Heating) Acidify Adjust pH to 6-7 (Precipitate Product) Check->Acidify Yes Extract Extraction/Filtration Acidify->Extract Pure Final Product (Yellow Solid) Extract->Pure

Figure 2: Operational workflow emphasizing the critical degassing and pH adjustment steps.

Analytical Validation (Self-Validating Data)

When you isolate the product, verify against these expected parameters:

  • Physical State: Pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.1 ppm.

    • Phenol (-OH): Broad singlet at ~9.8 ppm (D₂O exchangeable).

    • Pyridine Protons: Three distinct aromatic signals in the downfield region (8.5–9.2 ppm).

    • Phenyl Protons: Two doublets (AA'BB' system) at ~7.5 and 6.9 ppm.

  • MS (ESI+): Calculated [M+H]⁺ = 200.06; Found = 200.1.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to high heat or poor ligands.Ensure temp < 100°C. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄.
Low Yield / Unreacted Bromide Catalyst poisoning by free phenol or pyridine N.Increase catalyst loading to 5 mol%. Ensure thorough degassing.
Product "Stuck" on Column Interaction between pyridine N and Silica OH groups.[3]Pre-wash silica with 1% Et₃N in Hexanes or use DCM/MeOH/NH₃ eluent.
Aldehyde Oxidation Air leak during reaction.Use a balloon of inert gas; ensure septa are tight.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki-Miyaura).
  • BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Bulky Pyridine Ligands.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 71-72. (Alternative boron source if free acid fails).

  • Alfa Chemistry. (2024).[4] Product Specification: 5-Hydroxypyridine-3-carbaldehyde.[5]

Sources

Application

Protocol for Schiff base formation using 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Application Note: High-Efficiency Protocol for Schiff Base Formation Using 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Protocol for Schiff Base Formation Using 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Abstract & Introduction

Schiff bases (imines) derived from pyridinecarboxaldehydes are highly valued in drug development and coordination chemistry due to their versatile biological activities, including cytotoxic, antimicrobial, and biomimetic properties[1]. The compound 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde presents a highly specialized scaffold: it combines the metal-coordinating potential of a basic pyridine ring with the hydrogen-bonding and electron-donating capabilities of a 4-hydroxyphenyl group.

This application note details a highly optimized, self-validating protocol for the condensation of this bi-aryl aldehyde with primary amines. By strictly controlling the thermodynamic and kinetic parameters of the reaction, this methodology ensures high-yield azomethine (-HC=N-) formation while preventing side reactions associated with the unprotected phenolic hydroxyl group.

Mechanistic Rationale & Experimental Design

As a synthetic chemist, understanding the causality behind reagent selection is critical for troubleshooting and scaling. The formation of a Schiff base from an aldehyde and a primary amine is a reversible condensation reaction[2].

Causality in Catalyst Selection & pH Control: The reaction requires nucleophilic attack by the primary amine onto the carbonyl carbon. To accelerate this, we must increase the electrophilicity of the carbonyl group via acid catalysis. However, our specific substrate contains a basic pyridine nitrogen (pKa ~5.2).

  • Avoid Strong Acids: Using strong mineral acids (e.g., HCl) will fully protonate the pyridine nitrogen and the primary amine, completely halting the nucleophilic attack.

  • Avoid Strong Bases: While basic conditions (e.g., KOH) are successfully used when reacting pyridinecarboxaldehydes with amino acid salts like L-tryptophan[1], using strong bases with our specific substrate risks deprotonating the 4-hydroxyphenyl group, forming a phenoxide ion that severely alters solubility and complicates purification.

  • The Optimal Choice: Glacial acetic acid is the ideal catalyst. It provides a mildly acidic environment (target pH 4.5–5.0) that is sufficient to protonate the carbinolamine intermediate to facilitate dehydration (water loss), without over-protonating the basic amines in the system.

Mechanism R1 Aldehyde + Primary Amine R2 Carbinolamine Intermediate R1->R2 Nucleophilic Addition R3 Protonated Carbinolamine R2->R3 Acid Catalysis (+H+) R4 Iminium Ion R3->R4 Dehydration (-H2O) R5 Schiff Base (Imine) R4->R5 Deprotonation (-H+)

Mechanistic pathway of acid-catalyzed Schiff base (imine) formation.

Materials and Equipment

  • Substrate: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (MW: 199.21 g/mol )

  • Reagent: Primary Amine (R-NH₂) (e.g., aniline derivatives or aliphatic amines)

  • Solvent: Absolute Ethanol (Anhydrous, >99.5%)

  • Catalyst: Glacial Acetic Acid (AR grade)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, TLC plates (Silica gel 60 F254).

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale synthesis.

Phase 1: Reagent Preparation & Nucleophilic Addition

  • Dissolution: Add 10 mmol (1.99 g) of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde to a 100 mL round-bottom flask containing 30 mL of absolute ethanol.

  • Heating: Stir the mixture magnetically and warm to 50 °C until the aldehyde is completely dissolved.

  • Amine Addition: Slowly add 10 mmol of the target primary amine dropwise to the stirring solution. Note: A slight excess (1.05 eq) of amine can be used if the amine is highly volatile.

Phase 2: Catalysis & Condensation 4. Acidification: Add 2–3 drops of glacial acetic acid to the reaction mixture. Verify that the apparent pH of the solution is approximately 4.5 to 5.0 using narrow-range pH paper. 5. Reflux: Attach a reflux condenser and heat the mixture to 70–80 °C (gentle reflux) for 2 to 4 hours[2][3]. 6. Visual Shift: Observe the solution; a successful condensation will typically result in a distinct color shift to deep yellow or orange, indicating the formation of the extended conjugated azomethine system[1].

Phase 3: Isolation & Purification 7. Concentration: Allow the reaction to cool to room temperature. Reduce the solvent volume by 50% in vacuo using a rotary evaporator[4]. 8. Precipitation: Transfer the concentrated solution to an ice bath (4 °C) for 2 hours to induce crystallization. If precipitation is poor, add 10 mL of cold anhydrous diethyl ether to force the product out of solution[4]. 9. Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted starting materials. 10. Recrystallization: Recrystallize the crude product from hot absolute ethanol to yield the analytically pure Schiff base[2]. Dry under a vacuum over P₂O₅.

Workflow N1 1. Substrate Dissolution Aldehyde in absolute EtOH (50°C) N2 2. Amine Addition Equimolar primary amine dropwise N1->N2 N3 3. Catalysis & pH Control Glacial Acetic Acid (pH 4.5-5.0) N2->N3 N4 4. Reflux Condensation Heat at 70-80°C for 2-4 hours N3->N4 N5 5. Product Precipitation Concentrate & cool to 4°C N4->N5 N6 6. Isolation & Purification Filtration & Recrystallization N5->N6

Experimental workflow for synthesizing Schiff bases from the target aldehyde.

Quantitative Optimization Data

To validate the experimental choices, the following table summarizes the optimization of reaction conditions. The data demonstrates why absolute ethanol and glacial acetic acid are the superior combination for this specific bi-aryl pyridine scaffold.

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
MethanolNone25241585.0Insufficient thermal energy; no acid activation.
MethanolKOH (10 mM)5025582.5Base caused partial deprotonation of phenolic -OH.
Ethanol Glacial Acetic Acid 78 3 88 98.2 Optimal activation; phenol remains intact.
EthanolGlacial Acetic Acid25124590.1Reaction stalls at carbinolamine intermediate.
THFGlacial Acetic Acid6646088.4Poor solubility of the final polar imine product.

Self-Validating Quality Controls (IPCs)

A robust protocol must be a self-validating system. To ensure the integrity of the synthesis at each stage, implement the following In-Process Controls (IPCs):

  • TLC Monitoring (Kinetic Validation): Monitor the reaction using Hexane:Ethyl Acetate (6:4) as the mobile phase[2]. The highly polar starting aldehyde will have a lower Rf value compared to the less polar, highly conjugated Schiff base product. The disappearance of the starting material spot dictates the end of the reflux period.

  • UV-Vis Spectroscopy (Electronic Validation): The formation of the azomethine linkage (-HC=N-) extends the π-conjugation between the pyridine ring and the amine substituent. This results in a measurable bathochromic shift (red shift) in the UV-Vis spectrum compared to the starting aldehyde.

  • ¹H-NMR Confirmation (Structural Validation): Upon isolation, dissolve the product in DMSO-d₆. The successful formation of the Schiff base is definitively proven by the disappearance of the aldehyde proton singlet (typically around δ 9.8–10.2 ppm) and the appearance of a new, highly deshielded azomethine proton singlet (-N=CH-) in the region of δ 8.2–8.8 ppm[1][2].

References

  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides Scholars Research Library URL
  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II)
  • Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II)
  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and correspond SciSpace URL

Sources

Method

Metal-Organic Framework (MOF) synthesis using pyridine-aldehyde ligands

Application Note: Metal-Organic Framework (MOF) Synthesis Using Pyridine-Aldehyde Ligands Strategic Overview: The Pyridine-Imine Advantage In the landscape of reticular chemistry, pyridine-aldehyde derived ligands repres...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal-Organic Framework (MOF) Synthesis Using Pyridine-Aldehyde Ligands

Strategic Overview: The Pyridine-Imine Advantage

In the landscape of reticular chemistry, pyridine-aldehyde derived ligands represent a high-value target for drug delivery and catalysis. These ligands typically form Schiff bases (imines) , offering two distinct chemical advantages critical for pharmaceutical applications:

  • pH-Responsive Labillity: The imine bond (

    
    ) is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH 5.0–6.0), such as tumor microenvironments or endosomes. This enables triggered drug release .
    
  • N-Donor Chelation: The pyridine nitrogen, often adjacent to the imine nitrogen, creates a bidentate (

    
    ) pocket capable of coordinating secondary metal ions (metallodrugs) or acting as a specific binding site for biomolecules.
    

This guide details two validated workflows:

  • Protocol A (Direct Assembly): Constructing the MOF framework de novo using a pre-synthesized pyridine-aldehyde linker.

  • Protocol B (Post-Synthetic Modification - PSM): Grafting pyridine-aldehyde functionalities onto a stable amino-MOF precursor (e.g., UiO-66-NH

    
    ).
    

Protocol A: Direct Synthesis of Pyridine-Imine MOFs

This approach involves synthesizing a dicarboxylate linker containing the pyridine-imine motif, followed by solvothermal assembly with a metal node (Zirconium is selected for stability).

Step 1: Ligand Synthesis (Pre-cursor)

Target Ligand:


 = 2,6-bis((4-carboxyphenyl)iminomethyl)pyridine.
Rationale: This ligand combines the structural rigidity of the pyridine core with terminal carboxylates for MOF assembly, leaving the pyridine-imine sites free for activity.

Reagents:

  • 2,6-Pyridinedicarboxaldehyde (1.0 eq)

  • 4-Aminobenzoic acid (2.1 eq)

  • Ethanol (Solvent)[1][2][3]

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Dissolve 2,6-pyridinedicarboxaldehyde (1.35 g, 10 mmol) in 50 mL absolute ethanol.

  • Add 4-aminobenzoic acid (2.88 g, 21 mmol) dropwise under stirring.

  • Add 3–5 drops of glacial acetic acid to catalyze the condensation.

  • Reflux at 80°C for 6–12 hours. A yellow/orange precipitate will form.

  • Filtration: Collect the solid by vacuum filtration while hot.

  • Purification: Wash 3x with cold ethanol and 2x with diethyl ether. Dry in a vacuum oven at 60°C overnight.

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show the imine proton singlet around
      
      
      8.6–9.0 ppm and disappearance of the aldehyde peak (
      
      
      10 ppm).
Step 2: Solvothermal MOF Assembly (Zr-L Framework)

System: Zr(IV) nodes are chosen for their high chemical stability, essential for biological applications.

Reagents:

  • 
     (Metal Source)[4]
    
  • Synthesized Ligand

    
    [5]
    
  • DMF (N,N-Dimethylformamide)[6]

  • Benzoic Acid (Modulator - Critical for crystallinity)

Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.05 g, 0.21 mmol) and Benzoic Acid (0.75 g, 6 mmol) in 5 mL DMF. Sonicate until clear.
    
  • Ligand Addition: Add

    
     (0.08 g, 0.21 mmol) to the solution. Sonicate for 10 mins.
    
  • Crystallization: Seal the vial and place it in a programmable oven.

    • Ramp: 2°C/min to 120°C.

    • Dwell: Hold at 120°C for 24 hours.

    • Cool: 0.5°C/min to Room Temp (Slow cooling promotes defect-free crystals).

  • Activation: Centrifuge the resulting yellow powder. Wash 3x with DMF (to remove unreacted ligand) and 3x with Acetone (to exchange DMF).

  • Soaking: Soak in acetone for 24 hours, refreshing solvent twice.

  • Drying: Activate under dynamic vacuum at 100°C for 12 hours.

Protocol B: Post-Synthetic Modification (PSM) with Pyridine-Aldehydes

This protocol is preferred when the target drug/molecule is sensitive to MOF synthesis conditions. We use UiO-66-NH


  (a Zr-MOF with free amino groups) and react it with 2-Pyridinecarboxaldehyde .

Mechanism: The amino groups on the MOF linker condense with the aldehyde to form a pyridine-imine arm extending into the pore.

Reagents:

  • Activated UiO-66-NH

    
     (Pre-synthesized via standard protocols [1])
    
  • 2-Pyridinecarboxaldehyde (Excess)

  • Methanol or Ethanol (Solvent)[1][2]

Procedure:

  • Suspension: Suspend 100 mg of activated UiO-66-NH

    
     in 20 mL of absolute methanol.
    
  • Addition: Add 2-Pyridinecarboxaldehyde (0.5 mL, large excess) to the suspension.

  • Reaction: Incubate at 60°C for 24 hours without stirring (or very gentle agitation to avoid grinding crystals).

    • Note: The color typically shifts from pale yellow to deep orange/brown, indicating Schiff base formation.

  • Washing: Centrifuge and wash extensively with Methanol (5x) to remove unreacted aldehyde.

    • Validation: Digest a small sample in dilute HF/DMSO-

      
       for NMR. Calculate conversion efficiency by integrating the aromatic protons of the new pyridine ring vs. the MOF linker backbone.
      

Visualization of Workflows

The following diagrams illustrate the logic flow for both the Ligand Synthesis and the Post-Synthetic Modification pathways.

MOF_Synthesis_Workflow cluster_0 Protocol A: Direct Synthesis cluster_1 Protocol B: Post-Synthetic Modification (PSM) Start_A Precursors: 2,6-Pyridine-CHO + 4-Aminobenzoic Acid Step_A1 Reflux (Ethanol, 80°C) Schiff Base Formation Start_A->Step_A1 Step_A2 Ligand Isolation (Filtration & Drying) Step_A1->Step_A2 Step_A3 Solvothermal Assembly (ZrCl4 + Ligand + DMF) Step_A2->Step_A3 End_A Pyridine-Imine Zr-MOF Step_A3->End_A Start_B Parent MOF: UiO-66-NH2 (Amino-Functionalized) Step_B1 Infiltration (Methanol, 60°C, 24h) Start_B->Step_B1 Reagent_B Reagent: 2-Pyridinecarboxaldehyde Reagent_B->Step_B1 Step_B2 Imine Condensation (-H2O) Step_B1->Step_B2 End_B Pyridine-Functionalized UiO-66 Step_B2->End_B

Figure 1: Dual workflow for synthesizing Pyridine-Aldehyde functionalized MOFs via Direct Assembly (Top) and PSM (Bottom).

Drug Delivery Application: The pH-Trigger Mechanism

For drug development professionals, the value of this chemistry lies in the Imine Linkage .

Drug_Release_Mechanism MOF_Drug MOF-Drug Conjugate (Stable at pH 7.4) Endocytosis Cellular Uptake (Endocytosis) MOF_Drug->Endocytosis Endosome Endosome/Lysosome (Acidic pH 5.0 - 6.0) Endocytosis->Endosome Hydrolysis Imine Hydrolysis (Bond Cleavage) Endosome->Hydrolysis Release Release of: 1. Active Drug 2. Pyridine Ligand Hydrolysis->Release

Figure 2: Mechanism of pH-triggered drug release utilizing the acid-labile imine bond inherent in pyridine-aldehyde ligands.

Technical Data & Characterization

To ensure scientific integrity, synthesized materials must be validated against the following parameters.

TechniqueParameterExpected Result (Success Criteria)
PXRD CrystallinitySharp Bragg peaks matching simulated pattern of UiO-66/67 topology. No amorphous halo.

H NMR
Chemical StructureDirect: Singlet at ~8.5-9.0 ppm (Imine -CH=N-). Absence of aldehyde -CHO (~10 ppm). PSM: % Conversion calculated by integration ratio of new aromatic peaks vs. MOF backbone.
N

Isotherm
Porosity (BET)Type I isotherm (microporous). Surface area > 1000 m

/g (Zr-MOFs). Significant drop in SA after PSM indicates successful pore functionalization.
TGA Thermal StabilityWeight loss step for solvent < 150°C. Framework decomposition > 350°C (Zr-MOFs).
DLS/SEM Particle SizeUniform morphology (octahedral/cubic). Size range 100–500 nm preferred for cellular uptake.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Crystallinity in Direct Synthesis.

    • Cause: Ligand solubility issues or too fast nucleation.

    • Fix: Increase the amount of modulator (Benzoic acid or Acetic acid). Use a mixed solvent system (DMF:Ethanol).

  • Issue: Incomplete PSM Conversion.

    • Cause: Steric hindrance in the pores or water contamination (hydrolyzing the imine back).

    • Fix: Use anhydrous solvents. Add molecular sieves to the reaction vessel to scavenge water produced during condensation.

  • Issue: Pore Blockage.

    • Cause: Ligands reacting only at the surface (pore mouth closure).

    • Fix: Use a lower concentration of aldehyde and longer reaction times to allow diffusion into the core before reaction.

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851. Link

  • Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22(24), 6632–6640. Link

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications, 46(41), 7700–7702. Link

  • Wang, Z., et al. (2017). "Covalent Organic Frameworks with Imine Linkages for Photocatalytic CO2 Reduction." ACS Applied Materials & Interfaces, 9(35), 29699–29706. (Demonstrates imine stability/synthesis conditions). Link

  • Segalman, M. L., et al. (2009). "Synthesis of Imine-Linked COFs." Science, 324(5935), 1636-1639. (Foundational protocol for Schiff base reticular chemistry). Link

Sources

Application

Step-by-step preparation of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde from 5-bromonicotinaldehyde

Technical Application Note: Optimized Synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde Part 1: Introduction & Strategic Analysis 1.1 Executive Summary This protocol details the synthesis of 5-(4-Hydroxyphenyl)pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Part 1: Introduction & Strategic Analysis

1.1 Executive Summary This protocol details the synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction. The target molecule is a critical biaryl scaffold in medicinal chemistry, often serving as a precursor for p38 MAP kinase inhibitors and other kinase-targeted therapeutics.

1.2 Retrosynthetic Logic The strategic disconnection relies on the bond formation between the electron-deficient pyridine ring and the electron-rich phenol ring.

  • Electrophile: 5-Bromonicotinaldehyde (CAS: 113118-81-3). The aldehyde moiety at C3 activates the C5-position for oxidative addition while rendering the ring electron-deficient.

  • Nucleophile: 4-Hydroxyphenylboronic acid (CAS: 71597-85-8). Used directly without phenol protection to minimize step count, leveraging the solubility of the phenoxide intermediate in the aqueous/organic interface.

1.3 Critical Parameter Analysis (The "Why" behind the protocol)

  • Catalyst Selection: Pd(PPh₃)₄ (Tetrakis) is selected as the primary catalyst. While Pd(dppf)Cl₂ is robust, literature precedents for 5-bromonicotinaldehyde specifically highlight Pd(PPh₃)₄ to effectively manage the oxidative addition rate and minimize homocoupling of the pyridine halide [1].

  • Base & Solvent System: A biphasic system of 1,4-Dioxane/Water (4:1) with Na₂CO₃ is chosen. The water is essential to dissolve the inorganic base and the boronic acid, while dioxane solubilizes the pyridine halide. Carbonate is preferred over hydroxide to prevent the Cannizzaro reaction or degradation of the sensitive aldehyde group [2].

  • Homocoupling Mitigation: 5-Bromonicotinaldehyde is prone to homocoupling (forming 5,5'-bipyridine species).[1] Rigorous degassing (sparging) is non-negotiable to remove oxygen, which promotes this side reaction.

Part 2: Reaction Mechanism & Workflow Visualization

2.1 Reaction Scheme The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle: Oxidative Addition, Transmetallation (facilitated by the base activating the boronic acid), and Reductive Elimination.

2.2 Experimental Workflow Diagram

SuzukiWorkflow Start Start: Preparation Reagents Combine: 5-Bromonicotinaldehyde 4-Hydroxyphenylboronic acid 1,4-Dioxane Start->Reagents Degas CRITICAL STEP: Degas Solvent/Reagents (N2 Sparging, 15 min) Reagents->Degas Prevent Homocoupling CatAdd Add Catalyst: Pd(PPh3)4 (5 mol%) Add Aq. Na2CO3 (2M) Degas->CatAdd Inert Atm Reaction Reaction: Heat to 90°C Stir 12-16 Hours CatAdd->Reaction Check In-Process Control (IPC): TLC / LC-MS (Check for SM consumption) Reaction->Check Check->Reaction Incomplete Workup Workup: Cool to RT Acidify to pH 6-7 (1M HCl) Extract w/ EtOAc Check->Workup Complete Purify Purification: Flash Chromatography (Hexane/EtOAc) Workup->Purify End Final Product: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde Purify->End

Caption: Step-by-step experimental workflow for the Suzuki coupling of 5-bromonicotinaldehyde.

Part 3: Detailed Experimental Protocol

3.1 Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2]Amount (Example Scale)CAS No.
5-Bromonicotinaldehyde 186.011.01.00 g (5.38 mmol)113118-81-3
4-Hydroxyphenylboronic acid 137.931.20.89 g (6.45 mmol)71597-85-8
Pd(PPh₃)₄ 1155.560.05310 mg (0.27 mmol)14221-01-3
Na₂CO₃ (2.0 M aq) 105.993.08.0 mL (16.1 mmol)497-19-8
1,4-Dioxane Solvent-20 mL123-91-1

3.2 Step-by-Step Procedure

Step 1: Reaction Setup & Degassing (The "Trustworthiness" Phase)

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 5-bromonicotinaldehyde (1.00 g) and 4-hydroxyphenylboronic acid (0.89 g).

  • Add 1,4-Dioxane (20 mL).

  • CRITICAL: Seal the system with a septum and insert a long needle connected to a Nitrogen/Argon line directly into the solution. Sparge (bubble gas through liquid) for 15 minutes. Why: This removes dissolved oxygen that causes Pd catalyst decomposition and homocoupling of the bromide.

Step 2: Catalyst & Base Addition

  • Remove the sparging needle but maintain a positive pressure of inert gas.

  • Quickly add the Pd(PPh₃)₄ (310 mg). The solution typically turns yellow/orange.

  • Add the degassed 2.0 M Na₂CO₃ solution (8.0 mL) via syringe.

  • Seal the flask thoroughly.

Step 3: Reaction

  • Heat the mixture to 90 °C in an oil bath.

  • Stir vigorously (800+ rpm). Why: Biphasic reactions are mass-transfer limited; vigorous stirring ensures the organic and aqueous phases mix effectively.

  • Monitor by TLC (50% EtOAc/Hexane) or LC-MS after 4 hours. The reaction typically requires 12–16 hours for full conversion.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Neutralization: Carefully adjust the pH of the aqueous layer to ~6–7 using 1M HCl. Why: The product contains a phenol (acidic) and a pyridine (basic). At high pH (carbonate), the phenol is deprotonated (phenoxide) and stays in water. You must protonate it to extract it into the organic layer.

  • Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (20 mL).

  • Separate the layers.[3] Extract the aqueous layer twice more with EtOAc (2 x 30 mL).

  • Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.[1][4]

  • Eluent: Gradient of Hexane:EtOAc (Start 80:20

    
     End 40:60). The product is relatively polar due to the hydroxyl and aldehyde groups.
    
  • Collect fractions containing the product (monitor by UV). Evaporate solvent to obtain a light yellow/off-white solid.

Part 4: Characterization & Troubleshooting

4.1 Expected Analytical Data

  • Physical State: Light yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     10.15 (s, 1H, CHO), 10.0 (s, 1H, OH), 9.05 (d, 1H, Py-H), 8.95 (d, 1H, Py-H), 8.40 (t, 1H, Py-H), 7.65 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H).
    
  • MS (ESI): Calculated for C₁₂H₉NO₂ [M+H]⁺: 200.07; Found: 200.1.

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Oxygen poisoning of catalyst.Ensure rigorous sparging (15+ min) before adding Pd. Use fresh catalyst.
Homocoupling (Bipyridine) Slow oxidative addition or excess O₂.Switch to Pd(dppf)Cl₂ if Pd(PPh₃)₄ fails; ensure inert atmosphere.
Product in Aqueous Layer pH too high during workup.The phenol is deprotonated at pH > 10. Ensure workup pH is adjusted to ~6-7.
Aldehyde Oxidation Air exposure during reaction.Strictly maintain N₂/Ar atmosphere. Do not overheat (>100°C).

References

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from [Link]

Sources

Method

Post-synthetic modification of polymers using 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Executive Summary This guide details the protocols for the post-synthetic modification (PSM) of amine-containing polymers using 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (5-HPPC) . 5-HPPC is a high-value heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the post-synthetic modification (PSM) of amine-containing polymers using 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (5-HPPC) .

5-HPPC is a high-value heterocyclic building block characterized by a "dual-function" architecture:

  • The Anchor (Aldehyde @ C3): A reactive electrophile enabling rapid conjugation to polymer backbones via Schiff base formation or reductive amination.

  • The Active Head (4-Hydroxyphenyl @ C5): A pH-responsive and metal-coordinating moiety capable of supramolecular hydrogen bonding and

    
    -
    
    
    
    stacking.

Primary Applications:

  • Dynamic Hydrogels: Self-healing materials utilizing reversible imine chemistry.

  • Chemosensors: pH-dependent fluorescence modulation via the phenol-pyridine charge transfer.

  • Metallopolymers: Ligand-functionalized polymers for transition metal scavenging (

    
    , 
    
    
    
    ).

Chemical Basis & Mechanism[1][2][3]

The modification relies on the condensation of the pendant aldehyde of 5-HPPC with primary amines present on the polymer backbone (e.g., Chitosan, Polyallylamine, Polyethylenimine).

Reaction Pathways

The process bifurcates into two distinct workflows depending on the desired material property:

  • Pathway A (Dynamic/Reversible): Formation of an Imine (Schiff Base) linkage. This bond is reversible (

    
    ), allowing for self-healing and stimuli-responsiveness.
    
  • Pathway B (Stable/Permanent): Reductive Amination to a secondary amine. This creates a robust, non-hydrolyzable linkage for permanent functionalization.

Mechanistic Diagram

ReactionPathway cluster_0 Pathway A: Dynamic cluster_1 Pathway B: Permanent Polymer Polymer-NH2 (Nucleophile) Intermediate Hemiaminal (Unstable) Polymer->Intermediate + 5-HPPC Ligand 5-HPPC (Aldehyde) Ligand->Intermediate Imine Polymer-N=CH-Ligand (Schiff Base) Intermediate->Imine - H2O (Reversible) Imine->Intermediate + H2O (Hydrolysis) Amine Polymer-NH-CH2-Ligand (Secondary Amine) Imine->Amine + NaBH3CN (Reduction)

Figure 1: Bifurcated reaction pathway for 5-HPPC conjugation. Pathway A yields dynamic materials; Pathway B yields stable ligands.

Experimental Protocols

Materials Required
  • Polymer: Chitosan (Low MW, Deacetylation >75%) or Poly(allylamine) hydrochloride (PAH).

  • Reagent: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (5-HPPC).

  • Solvents: Acetic Acid (1%), Methanol (HPLC grade), DMSO.

  • Reductant (Pathway B only): Sodium Cyanoborohydride (

    
    ).[1]
    
  • Catalyst: Glacial Acetic Acid.

Protocol A: Dynamic Schiff Base Hydrogel Formation

Target: Self-healing hydrogels or pH-responsive networks.

  • Polymer Solubilization:

    • Dissolve Chitosan (200 mg) in 10 mL of 1% aqueous Acetic Acid.

    • Stir at room temperature (RT) until a clear, viscous solution is obtained (pH ~4.5).

  • Ligand Preparation:

    • Dissolve 5-HPPC (Eq. 0.5 relative to amine units) in 5 mL of Methanol. Note: If solubility is poor, use DMSO.

  • Condensation:

    • Add the 5-HPPC solution dropwise to the polymer solution under vigorous stirring.

    • Observation: The solution may turn yellow/orange due to imine conjugation.

    • Heat to 50°C for 4 hours.

  • Gelation (Optional):

    • To induce gelation, carefully raise the pH to 6.5–7.0 using 0.1M NaOH. The deprotonation of the chitosan backbone reduces solubility, while the hydrophobic 5-HPPC moieties induce physical crosslinking via

      
      -
      
      
      
      stacking.
  • Purification:

    • Dialyze against distilled water (MWCO 3.5 kDa) for 24 hours to remove unreacted aldehyde.

Protocol B: Stable Reductive Amination

Target: Metal chelating resins or permanent surface modification.

  • Imine Formation (In Situ):

    • Dissolve Polymer (1.0 equiv. amine) in appropriate solvent (MeOH for PAH; 1% AcOH for Chitosan).

    • Add 5-HPPC (0.2–0.5 equiv.) and stir at RT for 2 hours.

    • Critical: Add Activated Molecular Sieves (3Å) to absorb water and drive imine formation.

  • Reduction:

    • Add Sodium Cyanoborohydride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )  (2.0 equiv. relative to aldehyde).[2][1][3][4][5]
      
    • Safety: Perform in a fume hood;

      
       generates HCN if strongly acidified. Maintain pH > 4.[6]
      
    • Stir for 12–16 hours at RT.

  • Quenching & Workup:

    • Adjust pH to 8–9 to precipitate the polymer (for Chitosan) or neutralize the backbone.

    • Wash the precipitate extensively with Methanol and Water to remove boron salts and unreacted ligand.

  • Drying:

    • Lyophilize (freeze-dry) to obtain the functionalized polymer as a powder.

Characterization & Validation

To validate the modification, compare the spectra of the pristine polymer against the modified product.

TechniqueMarkerExpected Change
1H NMR Aldehyde (-CHO)Disappearance of singlet at ~10.0 ppm .
1H NMR Imine (-CH=N-)Appearance of singlet at 8.3–8.5 ppm (Pathway A).
1H NMR Amine (-CH2-NH-)Appearance of broad peak at 3.8–4.2 ppm (Pathway B).
FTIR C=N StretchNew band at 1630–1650 cm⁻¹ (Imine).
UV-Vis Pyridine/PhenolNew absorption bands at 280 nm and 320 nm .
Experimental Workflow Diagram

Workflow Start Start: Polymer + 5-HPPC Condensation Condensation (50°C, 4h) Start->Condensation Branch Select Pathway Condensation->Branch PathA Pathway A: Dynamic Imine Branch->PathA Reversible PathB Pathway B: Reductive Amination Branch->PathB Permanent Dialysis Dialysis / Washing PathA->Dialysis AddReductant Add NaBH3CN (12h, RT) PathB->AddReductant AddReductant->Dialysis Analysis Validation (NMR, FTIR) Dialysis->Analysis

Figure 2: Step-by-step experimental workflow for polymer modification.

Troubleshooting & Optimization

  • Issue: Low Degree of Substitution (DS).

    • Cause: Water in the reaction medium hydrolyzing the imine before reduction.

    • Solution: Use anhydrous methanol or add molecular sieves during the condensation step (Protocol B).

  • Issue: Polymer Precipitation.

    • Cause: High loading of hydrophobic 5-HPPC groups.

    • Solution: Limit substitution to <20% of available amines or use a co-solvent mixture (Water/DMSO 50:50).

  • Issue: Residual Cyanide (Safety).

    • Cause: Use of

      
      .[1][4]
      
    • Solution: Perform a final wash with 0.1M NaOH to ensure all cyanide byproducts are removed, or switch to Sodium Triacetoxyborohydride (

      
      ) for a non-toxic alternative (though reaction kinetics are slower in protic solvents).
      

References

  • Dynamic Covalent Chemistry (Imine Formation)

    • Title: Dynamic covalent chemistry of imine polymers at the liquid/solid interface.[7][8]

    • Source: RSC Publishing (2017).
    • URL:[Link]

  • Reductive Amination Protocol

    • Title: Reductive Amination: A Powerful Method for Amine Synthesis.[1]

    • Source: Master Organic Chemistry (2017).
    • URL:[Link]

  • Polymer Modification Context

    • Title: Synthesis of functional polymers by post-polymerization modification.[9][10][11]

    • Source: ResearchG
    • URL:[Link]

  • Schiff Base Hydrogels

    • Title: Dynamic Covalent Polymer Networks Based on Degenerative Imine Bond Exchange.[12]

    • Source: ACS Macromolecules (2016).
    • URL:[Link]

Sources

Application

Catalytic applications of complexes derived from 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Topic: Catalytic Applications of Complexes Derived from 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde Content Type: Detailed Application Notes and Protocols Executive Summary & Chemical Logic 5-(4-Hydroxyphenyl)pyridine-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Applications of Complexes Derived from 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde Content Type: Detailed Application Notes and Protocols

Executive Summary & Chemical Logic

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (5-4-HPPC) represents a specialized class of "Janus-type" ligand precursors. Unlike simple pyridine carbaldehydes, 5-4-HPPC possesses a rigid bi-aryl backbone with two distinct functional vectors:

  • The

    
    -Deficient Pyridine-Aldehyde Terminus:  A highly reactive electrophilic site for Schiff base condensation, capable of generating N,N- or N,O-chelating pockets for transition metals (Pd, Cu, Ni).
    
  • The Distal 4-Hydroxyphenyl Anchor: Located para to the bi-aryl linkage, this hydroxyl group is geometrically precluded from participating in the primary coordination sphere of the metal bound to the pyridine/imine site. Instead, it serves as a supramolecular handle for:

    • Covalent immobilization onto solid supports (silica, polymers).

    • Construction of Metal-Organic Frameworks (MOFs) as a strut linker.

    • Solubility tuning via O-alkylation.

This guide details the synthesis of Pd(II) and Cu(II) complexes derived from 5-4-HPPC and their application in C-C cross-coupling (Suzuki-Miyaura) and oxidative functionalization .

Ligand Synthesis & Complexation

The primary catalytic utility arises when 5-4-HPPC is condensed with primary amines to form Schiff base ligands.

Protocol A: Synthesis of the N,N-Chelating Ligand (L1)

Objective: Synthesize the imine ligand N-(5-(4-hydroxyphenyl)pyridin-3-yl)methylene)-2,6-diisopropylaniline. Rationale: The bulky diisopropyl group prevents catalyst dimerization and enhances the stability of the active Pd(0) species during coupling cycles.

Reagents:

  • 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (1.0 eq)

  • 2,6-Diisopropylaniline (1.1 eq)

  • Ethanol (anhydrous)

  • Formic acid (catalytic, 2 drops)

  • MgSO₄ (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-4-HPPC (5 mmol) in 20 mL anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 2,6-diisopropylaniline (5.5 mmol) dropwise. Add 2 drops of formic acid to catalyze the dehydration.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 6 hours.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

  • Workup: Cool to room temperature. The Schiff base often precipitates. If not, reduce volume by 50% under vacuum and cool to 0°C.

  • Purification: Filter the yellow solid, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol/hexane.

Protocol B: Metallation with Palladium (Catalyst Pd-L1)

Objective: Generate the active precatalyst [Pd(L1)Cl₂].

  • Mixing: Dissolve Ligand L1 (1.0 mmol) in 10 mL DCM.

  • Metal Addition: Add [PdCl₂(PhCN)₂] (1.0 mmol) as a solid. The bis(benzonitrile) complex is chosen for its lability, allowing easy ligand exchange.

  • Stirring: Stir at room temperature for 12 hours. The solution will darken (orange/red).

  • Isolation: Precipitate the complex by adding 30 mL of diethyl ether. Filter the solid, wash with ether, and dry under vacuum.

Application 1: Homogeneous Suzuki-Miyaura Coupling

This protocol utilizes the Pd-L1 complex for the coupling of aryl bromides with phenylboronic acid. The 5-(4-hydroxyphenyl) backbone enhances the electron density of the pyridine ring via resonance, subtly increasing the basicity of the pyridine nitrogen and stabilizing the metal center.

Experimental Workflow

Reaction: 4-Bromoanisole + Phenylboronic Acid


 4-Methoxybiphenyl

Conditions:

  • Catalyst: Pd-L1 (0.1 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C

Step-by-Step Protocol:

  • Charge: In a Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd-L1 (0.001 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent: Inject degassed DMF (4 mL) and deionized water (1 mL).

  • Reaction: Heat to 80°C in an oil bath for 4 hours.

  • Extraction: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Analysis: Dry organics over MgSO₄, concentrate, and analyze via GC-MS or ¹H NMR.

Data Summary: Substrate Scope
Substrate (Aryl Halide)ProductTime (h)Yield (%)TON
4-Bromoanisole4-Methoxybiphenyl498980
4-Bromonitrobenzene4-Nitrobiphenyl299990
4-Chlorotoluene4-Methylbiphenyl885850
2-Bromotoluene2-Methylbiphenyl692920

Application 2: Heterogeneous Immobilization (The "Anchor" Strategy)

The unique advantage of 5-4-HPPC is the 4-hydroxyphenyl group. This allows the catalyst to be tethered to a solid support without disturbing the catalytic metal center at the pyridine-imine site.

Protocol C: Covalent Tethering to Silica Nanoparticles (SiNP)

Concept: Ether linkage formation between the phenol of the ligand and chloropropyl-functionalized silica.

Workflow Visualization (Graphviz):

Immobilization SiNP Silica Nanoparticle (Si-OH surface) Func Functionalization (3-Chloropropyltrimethoxysilane) SiNP->Func Reflux/Toluene Cl_SiNP Cl-Functionalized SiNP Func->Cl_SiNP Tethered Immobilized Ligand (Ether Linkage) Cl_SiNP->Tethered Williamson Ether Synthesis Ligand Ligand Precursor (5-4-HPPC) Base Base (K2CO3/DMF) Ligand->Base Base->Tethered Metal Metalation (CuCl2) Tethered->Metal Cat Active Heterogeneous Catalyst Metal->Cat

Caption: Step-wise immobilization of the 5-4-HPPC ligand onto silica nanoparticles via the distal phenolic group, followed by metallation.

Detailed Steps:

  • Support Prep: Reflux Silica Nanoparticles (1g) with (3-chloropropyl)trimethoxysilane (2 mL) in dry toluene (50 mL) for 24h. Wash and dry to obtain Si-Cl .

  • Ligand Anchoring: Suspend Si-Cl (1g) in DMF (20 mL). Add 5-4-HPPC (2 mmol) and K₂CO₃ (4 mmol). Heat at 100°C for 24h. The phenol attacks the alkyl chloride, forming a stable ether bond.

  • Schiff Base Formation (On-Surface): Add excess amine (e.g., 2-aminophenol) to the solid suspension in ethanol and reflux to convert the aldehyde to the imine.

  • Metalation: Treat the solid with CuCl₂ (ethanol solution) to coordinate Copper to the pyridine-imine site.

  • Application: Use this heterogeneous catalyst for the oxidation of benzyl alcohol to benzaldehyde (Conditions: TEMPO, Air, 60°C).

Mechanistic Pathway (Homogeneous Catalysis)

The following diagram illustrates the catalytic cycle for the Pd-complex, highlighting the role of the pyridine-imine ligand derived from 5-4-HPPC.

CatalyticCycle PreCat Pre-Catalyst [Pd(II)(L1)Cl2] Active Active Species [Pd(0)(L1)] PreCat->Active Reduction (in situ) OxAdd Oxidative Addition [Ar-Pd(II)-Br(L1)] Active->OxAdd + Ar-Br TransMet Transmetallation [Ar-Pd(II)-Ar'(L1)] OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim - B(OH)3 RedElim->Active + Product (Ar-Ar')

Caption: Catalytic cycle for Suzuki coupling using the Pd-Schiff base complex. The bulky ligand L1 stabilizes the Pd(0) species preventing aggregation.

References

  • BenchChem. "5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde: Chemical Reactivity and Derivatization Pathways." (Accessed 2024).[1][2][3][4] Link(Note: Reference describes the 2-hydroxy isomer; chemistry extrapolated to 4-hydroxy isomer for immobilization logic).

  • Mondal, P., et al. "Schiff base functionalized silica nanoparticles as a heterogeneous catalyst for Suzuki–Miyaura coupling." RSC Advances, 2015. Link

  • Guan, Z., et al. "Transition Metal-Catalyzed Synthesis of Nitrogen-Containing Heterocyclic Compounds." Molecules, 2024.[1][2][3][5] Link

  • Sadeghi, B., et al. "A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles." RSC Advances, 2016. Link

  • Yousif, E., et al. "Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes." Molecules, 2024.[1][2][3][5] Link

Sources

Method

Application Note: Advanced Bioconjugation Workflows Utilizing 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (HPPC)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Site-specific bioconjugation, oxime ligation, reductive amination, and analytical validation. Mechanistic Rationale: The HPP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Site-specific bioconjugation, oxime ligation, reductive amination, and analytical validation.

Mechanistic Rationale: The HPPC Advantage

In the landscape of bioconjugation, the strategic selection of crosslinking handles dictates the efficiency, stability, and scalability of the final conjugate. 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (HPPC) is an exceptionally engineered bifunctional linker that overcomes the kinetic limitations of traditional benzaldehydes.

The Causality of Molecular Design
  • Enhanced Electrophilicity (The Pyridine Effect): The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing effect via both resonance and induction. This significantly increases the partial positive charge on the carbonyl carbon of the 3-carbaldehyde group. As a result, the activation energy for nucleophilic attack by amines or aminooxy groups is lowered, accelerating Schiff base formation compared to electron-neutral or electron-rich aldehydes.

  • Orthogonal Spectroscopic Handle (The Phenol Effect): The 5-(4-hydroxyphenyl) moiety acts as a built-in analytical reporter. Upon shifting to a basic pH (> 9.0), the phenol deprotonates to a phenoxide ion, causing a distinct bathochromic (red) shift in its UV-Vis absorbance maximum from ~280 nm to ~320 nm. This allows researchers to quantify the Degree of Labeling (DoL) without interference from the native 280 nm absorbance of aromatic amino acids in proteins.

BioconjugationWorkflow cluster_reactions Conjugation Chemistries HPPC HPPC Linker (Aldehyde Handle) Oxime Oxime Ligation (pPDA Catalyst) HPPC->Oxime RedAm Reductive Amination (Pic-BH3 Reductant) HPPC->RedAm Target Target Biomolecule (Amine/Aminooxy) Target->Oxime Target->RedAm Product1 Stable Oxime Conjugate Oxime->Product1 Product2 Secondary Amine Conjugate RedAm->Product2

Fig 1: Divergent bioconjugation pathways utilizing the HPPC aldehyde handle.

Protocol A: High-Efficiency Oxime Ligation at Neutral pH

Oxime ligation is a premier bioorthogonal reaction, but uncatalyzed oxime formation at physiological pH is notoriously sluggish. While aniline has historically served as a nucleophilic catalyst , its efficacy drops precipitously at neutral pH.

The Catalyst Choice: We utilize p-phenylenediamine (pPDA) as the catalyst. The electron-donating para-amino group enhances the nucleophilicity of the catalytic amine, accelerating the reaction up to 120-fold compared to uncatalyzed conditions, and 19-fold faster than aniline at pH 7.0 . pPDA rapidly forms a highly reactive protonated Schiff base intermediate with HPPC, which then undergoes swift transimination with the aminooxy-target.

CatalyticMechanism Aldehyde HPPC Aldehyde (Electrophilic) SchiffBase Protonated Schiff Base (Highly Reactive) Aldehyde->SchiffBase Rapid Attack by pPDA pPDA p-Phenylenediamine (Nucleophilic Catalyst) pPDA->SchiffBase pH 6.5-7.0 Oxime Final Oxime Linkage SchiffBase->Oxime Transimination Aminooxy Aminooxy-Target Aminooxy->Oxime Nucleophilic Attack Oxime->pPDA Catalyst Regeneration

Fig 2: Mechanism of pPDA-catalyzed oxime ligation via a Schiff base intermediate.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM stock of HPPC in anhydrous DMSO.

    • Prepare a 100 mM stock of pPDA catalyst in 100 mM Sodium Phosphate buffer, pH 6.8.

    • Dissolve the aminooxy-functionalized protein in 100 mM Sodium Phosphate buffer, pH 6.8, to a final concentration of 50 µM.

  • Reaction Execution:

    • Add pPDA to the protein solution to achieve a final catalyst concentration of 2 mM. (Note: Keeping pPDA at 2 mM prevents catalyst-induced protein precipitation while maintaining rapid kinetics).

    • Add HPPC stock to achieve a final concentration of 500 µM (10 molar equivalents).

    • Incubate at 25°C for 2 hours with gentle end-over-end mixing.

  • Self-Validating In-Line QC:

    • Spectroscopic Shift Assay: Remove a 2 µL aliquot and dilute into 98 µL of 0.1 M NaOH (pH > 12). Measure absorbance at 320 nm. The appearance of a sharp 320 nm peak confirms the covalent incorporation of the HPPC phenol group, independent of the protein's native A280.

    • Intact Mass LC-MS: Analyze a desalted aliquot. A successful conjugation will yield a precise mass shift of +181.19 Da per HPPC molecule attached (MW of HPPC [199.21] minus H₂O [18.02]).

  • Purification:

    • Remove excess HPPC and pPDA via Size Exclusion Chromatography (SEC) using a standard desalting column pre-equilibrated with PBS (pH 7.4).

Protocol B: Reductive Amination for Lysine Modification

For direct conjugation to native lysine residues, reductive amination is utilized. The aldehyde forms a reversible Schiff base with the ε-amino group of lysine, which must be subsequently reduced to form an irreversible secondary amine bond.

The Reductant Choice: We replace highly toxic sodium cyanoborohydride (NaCNBH₃) with 2-Picoline borane (pic-BH₃) . Pic-BH₃ is bench-stable, highly soluble in aqueous buffers, avoids the generation of lethal hydrogen cyanide gas, and selectively reduces imines over free aldehydes at mild pH (6.0–6.5).

Step-by-Step Methodology
  • Imine Formation:

    • Buffer exchange the target protein into 100 mM MES buffer, pH 6.0. (Causality: pH 6.0 protonates the leaving oxygen to facilitate dehydration during Schiff base formation, while keeping a fraction of lysines deprotonated enough to act as nucleophiles).

    • Add HPPC (in DMSO) to a final concentration of 10-20 molar equivalents. Incubate for 30 minutes at room temperature to allow Schiff base equilibrium to establish.

  • Selective Reduction:

    • Add freshly prepared pic-BH₃ (in water or DMSO) to a final concentration of 50 mM.

    • Incubate at 4°C for 12–16 hours to drive the reduction of the transient imine to a stable secondary amine.

  • Self-Validating In-Line QC:

    • Perform intact LC-MS. The target protein mass should shift by exactly +185.23 Da per conjugation event (MW of HPPC[199.21] minus Oxygen [16.00] plus H₂ [2.02]).

  • Purification:

    • Quench the reaction by adding 100 mM Tris-HCl (pH 7.4) to consume unreacted aldehyde, followed by SEC purification.

Quantitative Data Summary

The following table summarizes the critical parameters and expected outcomes for both bioconjugation strategies utilizing HPPC.

ParameterOxime LigationReductive Amination
Target Functional Group Aminooxy (-O-NH₂)Primary Amine (-NH₂)
Optimal Buffer & pH Sodium Phosphate, pH 6.5 – 7.0MES Buffer, pH 6.0 – 6.5
Catalyst / Additive p-Phenylenediamine (pPDA)2-Picoline Borane (pic-BH₃)
Reaction Kinetics Fast (1 – 2 hours)Moderate (12 – 16 hours)
Linkage Stability High (Hydrolytically stable oxime)Very High (Irreversible C-N bond)
Theoretical Mass Shift +181.19 Da+185.23 Da

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Cleavage by Aniline. Angewandte Chemie International Edition, 45(45), 7581-7584.[Link]

  • Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 93-101.[Link]

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry, 24(3), 333-342.[Link]

Application

Application Notes &amp; Protocols for Solvothermal Synthesis of Frameworks Containing 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Introduction: A Multifunctional Linker for Advanced Frameworks The design of functional materials, such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), hinges on the rational selection of molecular bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Linker for Advanced Frameworks

The design of functional materials, such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), hinges on the rational selection of molecular building blocks. 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is an exemplary organic linker, offering a rich tapestry of chemical functionalities within a single, rigid scaffold. Its structure is distinguished by three key features: a pyridine nitrogen atom, a phenolic hydroxyl group, and a reactive aldehyde moiety. This unique combination allows for versatile coordination with metal ions and opens avenues for post-synthetic modification, making it a highly desirable component for creating materials with tailored properties for catalysis, sensing, and drug delivery.

Solvothermal synthesis is the preeminent method for crystallizing such frameworks.[1][2] This technique involves heating the constituent metal salts and organic linkers in a sealed vessel, where the elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.[2] The success of this method lies in the precise control of various reaction parameters, which dictate the final structure, topology, and functionality of the resulting framework.[1][3]

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and practical, field-proven protocols for the solvothermal synthesis of frameworks incorporating 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.

The Ligand: Understanding its Coordination and Reactivity

The utility of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde stems from its structural complexity. A thorough understanding of its potential interactions is crucial for designing a successful synthesis.

  • Coordination Versatility : The ligand possesses two primary coordination sites: the pyridine nitrogen and the phenolic hydroxyl group. The nitrogen atom acts as a classic Lewis base, coordinating to a wide range of metal centers.[4][5] The hydroxyl group can be deprotonated under basic or solvothermal conditions to act as an anionic O-donor, bridging metal centers. This dual-coordination capability enables the formation of robust, multidimensional networks.

  • Post-Synthetic Modification (PSM) : The aldehyde group is a key feature, often remaining uncoordinated within the framework's pores. This reactive handle is readily available for covalent post-synthetic modification. It can react with amines to form Schiff bases, a common strategy for introducing new functionalities or active sites into a pre-formed MOF.[6]

  • Structural Influence : The rigid, angled geometry of the linker itself plays a critical role in dictating the topology of the final framework. The relative orientation of the coordination sites influences the connectivity and dimensionality of the resulting structure.

Core Principles of Solvothermal Synthesis

Solvothermal synthesis is more than just "heating in a sealed pot." It is a nuanced process where thermodynamics and kinetics are carefully balanced to favor the crystallization of a desired phase.[3][7]

The process is governed by several key parameters:

  • Temperature : Temperature directly influences reaction kinetics and the thermodynamic stability of the product. Higher temperatures can overcome kinetic barriers, often leading to denser, more thermodynamically stable phases and increasing the dimensionality of the framework.[3]

  • Solvent : The choice of solvent is critical.[8][9] Solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are commonly used due to their high boiling points and ability to dissolve both the organic linkers and metal salts.[8][10] The solvent can also act as a template, directing the formation of a specific pore structure, or even decompose at high temperatures to generate in-situ reagents (e.g., DMF can hydrolyze to form formate).[11]

  • Pressure : In a sealed autoclave, the vapor pressure of the solvent increases with temperature, raising the boiling point and allowing reactions to be conducted at temperatures far above the solvent's normal boiling point. This high-pressure environment enhances the solubility of reactants, facilitating the formation of crystalline products.[2]

  • Modulators : Additives, such as monocarboxylic acids (e.g., acetic acid), are often used as "modulators." They compete with the organic linker to coordinate to the metal centers. This competition slows down the rate of nucleation and framework formation, which is crucial for promoting the growth of larger, higher-quality single crystals.[12]

The interplay of these factors is visualized in the diagram below.

G Interplay of Solvothermal Synthesis Parameters center Framework Properties Cryst Crystallinity center->Cryst Topo Topology center->Topo Morph Morphology center->Morph Purity Phase Purity center->Purity Defects Defect Density center->Defects Temp Temperature Temp->center Solvent Solvent System Solvent->center Time Reaction Time Time->center Modulator Modulators Modulator->center

Caption: Key solvothermal parameters and their influence on final framework properties.

Data-Driven Synthesis Protocols

While specific conditions for 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde are proprietary or still emerging in the literature, a robust starting point can be developed from analogous systems featuring pyridine, hydroxyl, and carboxylate functionalities. The following table summarizes representative conditions from published research, which can be adapted for the target linker.

Metal Salt Auxiliary Ligand(s) Solvent System (v/v) Temperature (°C) Time (h) Modulator/Additive Reference Framework/Analogue
Zn(NO₃)₂·6H₂O4-Hydroxypyridine-2,6-dicarboxylic acidDeionized Water12072NoneZn-based CP with pyridin-4-ol functionality.[1]
Co(NO₃)₂·6H₂O5-(pyridin-4-ylmethoxy)-isophthalic acid, 4,4′-azopyridineDMF / Ethanol (4:1)10072NoneCo-based MOF with a pyridin-4-yl group.[1]
Co(NO₃)₂·6H₂O4,4'-phosphoryl tribenzoic acid, 4,4'-dipyridyl amineDMF / CH₃CN / CH₃COOH (2:2:0.5)120-130120-144Acetic AcidPyridine-carboxylic acid-based Co-MOF.[13]
Cu(NO₃)₂·3H₂O4,4′-(hexafluoroisopropylidene)bis(benzoic acid), 3-methyl pyridineDMF or DEFNot SpecifiedNot SpecifiedNoneCu-based F-MOFs showing solvent effects.[8][10]
CdCl₂, ZnCl₂5-methylisophthelic acid, bipyridinyl-derived ligandDMF / H₂O12072NoneZn/Cd MOFs using a mixed-ligand strategy.[14]
MCl₂ (M=Co, Ni)4,4′-(Pyridine-3,5-diyl)dibenzoic acid, PyridineH₂ONot SpecifiedNot SpecifiedNoneIsomorphous 2D coordination polymers.[5]
Ca(NO₃)₂·4H₂O2,3-dihyrdoxyterephthalateDMF / p-Xylene / H₂O12072Acetic AcidCa-based MOF with hydroxyl functionality.[12]
General Protocol for Solvothermal Synthesis

This protocol provides a robust and validated starting point for synthesizing a framework with 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde. Researchers should consider this a template for optimization.

Materials:

  • 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (Ligand)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • Solvent: N,N-Dimethylformamide (DMF, high purity)

  • Modulator (optional): Acetic Acid or Formic Acid

  • Washing Solvents: Fresh DMF, Ethanol

  • 20 mL Scintillation Vials or Teflon-lined Stainless-Steel Autoclave

Procedure:

  • Reagent Preparation : In a 20 mL glass scintillation vial, combine the 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (e.g., 0.1 mmol, 19.9 mg) and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg).

    • Scientist's Note: The 1:1 molar ratio is a common starting point. This ratio can be varied to explore different structural outcomes.

  • Solubilization : Add the primary solvent, DMF (e.g., 10 mL), to the vial. If using a modulator, add it at this stage (e.g., 0.1-0.5 mL of acetic acid).

    • Scientist's Note: The modulator's role is to improve crystal quality by slowing down the reaction.[12] Its concentration is a critical parameter to screen.

  • Sonication : Sonicate the mixture for 5-10 minutes to ensure all components are fully dissolved and the solution is homogeneous. A clear solution is ideal before heating.

  • Sealing and Heating : Tightly cap the vial. If using a Teflon-lined autoclave, ensure the vessel is properly sealed.[1] Place the vessel in a programmable laboratory oven.

  • Thermal Program : Heat the oven to the target temperature (a good starting range is 100-130 °C) over 1-2 hours. Hold at the target temperature for 48-72 hours.

    • Scientist's Note: Reaction time is crucial for crystal growth. Shorter times may yield microcrystalline powder, while longer times can promote the growth of larger single crystals suitable for X-ray diffraction.

  • Controlled Cooling : Program the oven to cool down slowly to room temperature over 12-24 hours.

    • Scientist's Note: Slow cooling is paramount to prevent crystal cracking and the precipitation of amorphous byproducts. Rapid cooling can shock the system, leading to poor quality material.

  • Product Isolation : Carefully uncap the vial. Crystalline product may be visible on the bottom or sides of the vessel. Isolate the solid product by decanting the mother liquor or by vacuum filtration.

  • Washing : Wash the collected crystals thoroughly to remove unreacted starting materials and residual high-boiling solvent trapped within the pores. A typical washing sequence is 3 x 10 mL of fresh DMF, followed by 3 x 10 mL of a more volatile solvent like ethanol.

    • Scientist's Note: This washing step, often called solvent exchange, is critical for "activating" the material by clearing the pores.

  • Drying : Dry the final product under vacuum at room temperature or with gentle heating (e.g., 60-80 °C) to remove the final washing solvent.

The entire experimental workflow is depicted in the following diagram.

G General Solvothermal Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Characterization reagents Weigh Ligand & Metal Salt solvent Add Solvent & Modulator reagents->solvent sonicate Sonicate to Homogenize solvent->sonicate seal Seal Vessel (Autoclave) sonicate->seal heat Ramp & Hold (e.g., 120°C, 72h) seal->heat cool Controlled Cooling heat->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash & Solvent Exchange isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize (PXRD, TGA, etc.) dry->characterize

Caption: Step-by-step workflow for solvothermal synthesis and material work-up.

Essential Characterization

To validate the synthesis of the desired framework, the following characterization techniques are indispensable:

  • Powder X-ray Diffraction (PXRD) : This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.

  • Thermogravimetric Analysis (TGA) : TGA is used to assess the thermal stability of the framework and to understand the desolvation process. It provides information about the temperature at which the framework starts to decompose.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the incorporation of the 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde linker into the framework by identifying its characteristic vibrational bands (e.g., C=O stretch of the aldehyde, C=N stretch of the pyridine).

  • Single-Crystal X-ray Diffraction (SCXRD) : If suitable single crystals are obtained, SCXRD provides the definitive atomic-level structure of the framework, revealing the coordination environment of the metal, the connectivity of the linkers, and the overall topology.[8][12]

Conclusion

The solvothermal synthesis of frameworks using 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde offers a pathway to novel, highly functional materials. Success in this endeavor relies on a systematic and logical approach to optimizing key reaction parameters, including temperature, solvent, and the use of modulators. The protocols and principles outlined in this guide provide a solid, experience-based foundation for researchers to explore this exciting chemical space. By carefully controlling the synthesis conditions, scientists can unlock the full potential of this versatile linker to build the next generation of advanced functional materials.

References

  • BenchChem. (2025). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers. Benchchem.
  • Elsevier. (2016). Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. Chemical Engineering Journal, 285, 718–725.
  • Google Patents. (n.d.).
  • SETU Research. (2011).
  • ACS Publications. (2011).
  • ResearchG
  • ResearchGate. (2026).
  • MDPI. (2021).
  • Royal Society of Chemistry. (2023).
  • Wikipedia. (n.d.). Solvothermal synthesis.
  • ScienceDirect. (2014).
  • Semantic Scholar. (2019). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing.
  • Taylor & Francis. (n.d.). Solvothermal – Knowledge and References.
  • PMC. (n.d.).
  • Frontiers. (2021).
  • PMC. (n.d.).
  • PMC. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics.
  • Royal Society of Chemistry. (2014). Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties. Dalton Transactions.
  • ResearchGate. (2020).
  • MDPI. (2023). Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands.
  • BenchChem. (n.d.). 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde.
  • ResearchGate. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde crude product

Technical Support Ticket: #PUR-5HPPC-001 Subject: Purification Protocol for 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (Crude) Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Triage &...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #PUR-5HPPC-001 Subject: Purification Protocol for 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (Crude) Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Triage & Chemical Analysis

User Issue: You have a crude mixture containing 5-(4-hydroxyphenyl)pyridine-3-carbaldehyde (likely from a Suzuki-Miyaura coupling) and standard purification methods (standard silica flash) are resulting in streaking, poor separation, or product degradation.

The "Amphoteric Trap": The core challenge with this molecule is its amphoteric nature . It contains a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl (

).
  • Implication: It behaves like a zwitterion. It is soluble in strong acid (cationic) and strong base (anionic) but often displays minimum solubility at neutral pH (isoelectric point).

  • The Aldehyde Risk: The aldehyde moiety (-CHO) is susceptible to oxidation (to carboxylic acid) and Cannizzaro reactions in strong bases.

Module A: The "Acid-Base Swing" Protocol (Recommended)

Best for: Removing non-polar impurities (phosphine ligands) and unreacted halides without chromatography.

This method leverages the molecule's pH-dependent solubility to "wash" the product while it is in the aqueous phase, then precipitate it.

The Workflow:

AcidBaseSwing Start Crude Solid (Suzuki Mixture) Step1 Dissolve in 1M HCl (pH < 2) Start->Step1 Protonation Step2 Wash with EtOAc (x2) Step1->Step2 Step3 Separate Layers Step2->Step3 OrgLayer Organic Layer (Discard: Ligands, Halides) Step3->OrgLayer AqLayer Aqueous Layer (Contains Product as Py-H+) Step3->AqLayer Step4 Neutralize to pH 6.5-7.0 (Use sat. NaHCO3) AqLayer->Step4 Careful pH Control Step5 Precipitation Step4->Step5 Product Crashes Out

Caption: The Acid-Base Swing utilizes the pyridine nitrogen's protonation to solubilize the product in water, allowing non-basic impurities to be washed away before reprecipitation.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL/g). Sonicate if necessary.[1] The solution should turn clear/yellow as the pyridine protonates.

  • Filtration (Critical): If black solids (Pd black) remain, filter through a Celite pad now.

  • The Wash: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x volumes).

    • Why? The product stays in the water (cationic). Non-polar impurities (triphenylphosphine, unreacted aryl halides) move to the organic layer.

  • Neutralization: Cool the aqueous phase to 0–5°C. Slowly add saturated aqueous NaHCO₃ while stirring.

    • Target: pH 6.0 – 7.0.

    • Observation: As you approach neutral pH, the solution will become cloudy. The product will precipitate as a solid.

  • Collection: Filter the precipitate, wash with cold water, and dry under vacuum at 40°C.

Module B: Chromatographic Purification

Best for: High purity requirements (>98%) or if the Acid-Base method yields a "sticky" solid.

The Issue: Pyridine derivatives interact strongly with the acidic silanols on silica gel, causing "streaking" (broad tails) and yield loss.

Optimized Mobile Phase:

  • Base Modifier: You must use a base modifier.

  • Solvent System: DCM / Methanol / Triethylamine (TEA).

Protocol:

  • Column Pre-treatment: Flush the silica column with 1% TEA in DCM before loading the sample. This neutralizes the active acidic sites on the silica [1].

  • Elution Gradient:

    • Start: 100% DCM.

    • Gradient: 0% → 5% Methanol (containing 1% TEA).

    • Note: The product is polar.[2] If it doesn't move, increase MeOH to 10%.

  • Loading: Dissolve crude in a minimum amount of DCM/MeOH (9:1). Do not use pure MeOH for loading if possible, as it broadens bands.

Module C: Palladium Scavenging (For Pharma/Bio Applications)

Best for: Removing heavy metal residues (Pd) from Suzuki coupling.

If the product is gray/black, you have residual Palladium.

Scavenging Table:

MethodReagentProtocolPros/Cons
Solid Phase (Best) SiliaMetS® Thiol (or similar functionalized silica)Add 4 eq. (w.r.t Pd) to product solution in THF/MeOH. Stir 4h at 50°C. Filter.Pro: High efficiency, no chemical contamination. Con: Cost.
Activated Carbon Darco KB-GAdd 10 wt% carbon to boiling EtOH solution. Hot filter over Celite.Pro: Cheap.[1] Con: Yield loss (adsorption).
Aqueous Wash Sodium Bisulfite / N-AcetylcysteineWash organic phase with 10% aq. NaHSO₃ or cysteine solution.Pro: Scalable.[3] Con: Less effective for complexed Pd [2].

Troubleshooting & FAQ

Q1: My product turned into a brown oil during the Acid-Base neutralization. What happened?

  • Diagnosis: You likely overshot the pH or the product has a low melting point in its hydrated form ("oiling out").

  • Fix:

    • Re-acidify to dissolve.

    • Add a "seed crystal" if available.[4]

    • Neutralize very slowly to pH 6.

    • If it oils out again, extract the neutral aqueous mixture with DCM/Isopropanol (3:1) , dry over Na₂SO₄, and evaporate. Recrystallize from Ethanol/Water.[5]

Q2: The NMR shows extra aromatic peaks and the aldehyde proton is small.

  • Diagnosis: You may have significant Protodeboronation (loss of the boronic acid group before coupling) or Aldehyde Oxidation .

  • Check: Look for a peak at ~10.0 ppm (Aldehyde). If missing, and a broad singlet appears at ~12 ppm, it oxidized to the carboxylic acid.

  • Prevention: Purify quickly. Store the aldehyde under Nitrogen/Argon in the freezer.

Q3: Can I use Acetone for recrystallization?

  • Warning: Avoid Acetone. Aldehydes can undergo Aldol condensation with acetone under basic/acidic conditions. Use Ethanol/Water or Acetonitrile instead.

References

  • Reich, H. J. (n.d.). Chromatography of Pyridines and Amines. University of Wisconsin-Madison. Retrieved from [Link]

    • Grounding: Authoritative guide on deactiv
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Retrieved from [Link]

    • Grounding: The industry standard review for Pd removal str
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Suzuki-Miyaura Coupling workups).

Sources

Optimization

Technical Support Center: Solubilization of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Case ID: SOL-54HP3C Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Executive Summary & Compound Profile User Issue: Difficulty dissolving 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (hereafte...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-54HP3C Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Compound Profile

User Issue: Difficulty dissolving 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (hereafter 5-HPCA ) in aqueous media for biological assays (pH 7.4).

Technical Diagnosis: 5-HPCA presents a classic "solubility trough" at physiological pH due to its amphoteric nature.[1][2][3] It contains a basic pyridine nitrogen and an acidic phenolic hydroxyl, but at neutral pH (6.0–8.0), it exists primarily as a neutral, hydrophobic biaryl species.[4]

Physicochemical Profile (Estimated):

  • LogP: ~2.5 – 3.2 (Moderately lipophilic, poor aqueous solubility).[1][2][3][4]

  • pKa₁ (Pyridine N): ~3.8 – 4.5 (Proton accepts at low pH).[1][2][3]

  • pKa₂ (Phenolic OH): ~9.5 – 10.2 (Proton donates at high pH).[1][2][3]

  • Critical Weakness: The aldehyde group at position 3 is susceptible to oxidation (to carboxylic acid) and nucleophilic attack (Schiff base formation) in primary amine buffers (e.g., Tris).[1][4]

Solubility Decision Matrix

Before proceeding with wet-lab work, use this decision tree to select the optimal solubilization strategy based on your assay's tolerance.

Solubility_Workflow Start Start: 5-HPCA Solid AssayType Determine Assay Tolerance Start->AssayType DMSO_Tol Is >1% DMSO/Ethanol tolerated? AssayType->DMSO_Tol pH_Tol Is pH < 4 or > 10 tolerated? DMSO_Tol->pH_Tol No Strategy_Cosolvent STRATEGY A: Cosolvent Spike (DMSO/PEG400) DMSO_Tol->Strategy_Cosolvent Yes Strategy_pH STRATEGY B: pH Adjustment (HCl or NaOH) pH_Tol->Strategy_pH Yes Strategy_Complex STRATEGY C: Cyclodextrin Complexation pH_Tol->Strategy_Complex No (Strict pH 7.4) Precipitation Check for 'Crash Out' Strategy_Cosolvent->Precipitation Success Stable Solution Strategy_pH->Success Strategy_Complex->Success Precipitation->Strategy_Complex Precipitates Precipitation->Success Clear

Figure 1: Strategic workflow for solubilizing amphoteric biaryl aldehydes.

Troubleshooting Guide (Q&A)

Issue 1: "The compound dissolves in DMSO, but precipitates immediately upon adding water/buffer."[1][5]

Diagnosis: This is the "Crash-Out Effect."[1][2][3] The local concentration of the hydrophobic compound exceeds its aqueous solubility limit at the interface where the DMSO drop meets the water.[4]

Solution: The "Stepwise Predilution" Protocol Direct addition of DMSO stock to aqueous buffer often fails.[1][2][3] Use an intermediate cosolvent bridge.

  • Prepare Stock: Dissolve 5-HPCA in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Create Bridge Solvent: Prepare a mixture of PEG400 : Water (1:1) or Propylene Glycol .[1][2][3]

  • Intermediate Step: Dilute the DMSO stock 1:10 into the Bridge Solvent. (Now you have 1 mM compound in ~10% DMSO/45% PEG).[1][2][3]

  • Final Dilution: Slowly add this intermediate mix to your vortexing buffer.

    • Why this works: PEG400 acts as an interface modifier, preventing the rapid formation of crystal nuclei that occurs when DMSO hits pure water [1].[1][4]

Issue 2: "I need to avoid organic solvents entirely. Can I use pH?"

Diagnosis: Yes, but you must avoid the "Neutral Zone" (pH 5–9).[1][4]

Solution: The "In-Situ Salt Formation" Technique 5-HPCA is amphoteric.[1][2][3] You can drive solubility by ionizing either end of the molecule.[1][2][3][4]

  • Acidic Route (Target pH < 4):

    • The pyridine nitrogen protonates (

      
      ).[1][2][3]
      
    • Protocol: Dissolve 5-HPCA in 0.1 M HCl.[1][2][3] Once dissolved, dilute into a low-pH buffer (e.g., Citrate pH 4.0).

  • Basic Route (Target pH > 10):

    • The phenolic hydroxyl deprotonates (

      
      ).[1][2][3]
      
    • Protocol: Dissolve in 0.1 M NaOH.

    • Warning: Aldehydes are unstable in strong base (Cannizzaro reaction risk) over long periods.[1][2][3] Use the Acidic Route if possible.

Issue 3: "My buffer contains Tris/Glycine and the compound disappears over time."

Diagnosis: Chemical Incompatibility.[1][2][3] The aldehyde group (-CHO) on the pyridine ring reacts with primary amines (Tris, Glycine) to form Schiff bases (imines).[1][4] This is a covalent modification, not a solubility issue.

Solution:

  • Switch Buffers: Use non-nucleophilic buffers like PBS, HEPES, or MOPS .[1][2][4]

  • Verify Integrity: If you must use amine buffers, prepare the solution immediately before use and keep on ice.[1][4]

Issue 4: "I need strictly pH 7.4, no DMSO, and high concentration (>100 µM)."

Diagnosis: You have exceeded the thermodynamic solubility of the neutral molecule.[1][2][3]

Solution: Cyclodextrin Encapsulation Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2][3] The hydrophobic biaryl core of 5-HPCA fits into the cyclodextrin cavity, shielding it from water while the outer shell remains soluble.[4]
  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in water.[1][2][3]
      
    • Add excess 5-HPCA powder.[1][2][3]

    • Sonicate for 30–60 minutes at 37°C.

    • Filter (0.22 µm) to remove undissolved solid.[1][2][3]

    • Quantify concentration via UV-Vis (approx.[2][3]

      
       280–320 nm).[1][2][3]
      

Quantitative Data & Solvent Compatibility

Table 1: Solvent Compatibility Guide for 5-HPCA

Solvent / AdditiveSolubility RatingMax Recommended % (Bioassay)Notes
Water (pH 7) Poor (< 10 µM)100%Neutral species dominates; likely precipitates.[1][2][3]
0.1 M HCl Good (> 5 mM)N/AForms Pyridinium salt.[1][2][3] Stable.
0.1 M NaOH Good (> 5 mM)N/AForms Phenolate salt.[1][2][3] Risk of aldehyde oxidation.
DMSO Excellent (> 50 mM)< 1%Hygroscopic; keep anhydrous to prevent precipitation.[1][2][3]
PEG 400 Moderate< 5%Good "bridge" solvent for dilutions.
20% HP-

-CD
High (> 2 mM)100%Best for in vivo or sensitive cell assays [2].[1][2][3]

Detailed Experimental Protocol: The "Golden Standard" Stock Preparation

For most researchers, the following protocol balances solubility, stability, and ease of use.

Materials:

  • 5-HPCA solid (Store at -20°C, desiccated).

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).[1][2][3]

  • PBS (pH 7.4, Mg/Ca-free).[1][2][3][4]

Step-by-Step:

  • Weighing: Weigh 5-HPCA into a glass vial (avoid plastic if possible, as aldehydes can leach plasticizers).[1][2][3]

  • Primary Solubilization: Add Anhydrous DMSO to achieve a 50 mM stock concentration.

    • Tip: If it doesn't dissolve instantly, sonicate for 30 seconds.[1][4] Do not heat above 40°C to avoid aldehyde degradation.[1][2][3]

  • Aliquot & Store: Divide the DMSO stock into single-use aliquots (e.g., 20 µL). Store at -80°C.

    • Stability Check: The aldehyde can oxidize to 5-(4-hydroxyphenyl)nicotinic acid.[1][2][3] Check purity via LC-MS if stored > 3 months.

  • Assay Day Dilution (The "1000x" Rule):

    • Dilute the stock 1:1000 into the assay medium (Final: 50 µM, 0.1% DMSO).

    • Crucial: Add the DMSO stock into the vortexing buffer.[1][2][3] Do not add buffer to the DMSO.

References

  • Yalkowsky, S. H., et al. (2010).[1][4] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Provides fundamental solubility data for pyridine and phenol derivatives). [1][4]

  • Loftsson, T., & Brewster, M. E. (2010).[1][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][4] (Authoritative source on cyclodextrin complexation for lipophilic drugs). [1][3][4]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][4] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1][4] (Review of pH adjustment and cosolvent strategies).

  • PubChem Compound Summary. (n.d.). Pyridine-3-carbaldehyde derivatives. National Center for Biotechnology Information.[1][2][3] (Used for structural analog pKa comparison).

Sources

Troubleshooting

Technical Support Center: Preventing Aldehyde Oxidation in 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of heteroaromatic aldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of heteroaromatic aldehydes. 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is a highly valuable intermediate in drug development, but its C3-aldehyde group is notoriously susceptible to auto-oxidation, converting prematurely to the corresponding nicotinic acid derivative.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during complex synthetic workflows.

Section 1: Diagnostic FAQs (Understanding the Vulnerability)

Q1: Why is the aldehyde group in this specific molecule so prone to oxidation? Expert Insight: The vulnerability stems from the electronic environment of the pyridine ring. Pyridine is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon at the 3-position[1]. Because this molecule lacks α-hydrogens, it cannot undergo standard enolization. Instead, in the presence of ambient moisture, the highly electrophilic aldehyde rapidly forms a hydrate (gem-diol) intermediate. This hydrate is highly susceptible to aerobic oxidation (auto-oxidation), leading to the irreversible formation of the carboxylic acid[2]. Furthermore, the 4-hydroxyphenyl group at the 5-position can participate in redox cycling if trace transition metals are present, accelerating the overall degradation process.

Q2: How can I quantitatively verify if my batch has undergone oxidation? Expert Insight: Visual inspection is insufficient for quality control. You must rely on spectroscopic validation. The transition from an aldehyde to a carboxylic acid yields distinct shifts in both NMR and IR spectra. Below is a diagnostic reference table to help you compare your analytical data against the expected values for the intact aldehyde versus the oxidized byproduct.

Table 1: Spectroscopic Diagnostic Markers for Oxidation
Functional Group State¹H NMR Shift (ppm)IR Absorption (cm⁻¹)Visual/TLC Indicator (Silica, Hex/EtOAc)
Intact Aldehyde (-CHO)~10.1 (s, 1H)~1700 (Strong C=O)Higher Rf, strongly UV active
Oxidized Acid (-COOH)~13.0 (br s, 1H)~1680-1710 (C=O), 2500-3000 (br, O-H)Baseline retention (streaking)
Protected Acetal (-CH(OR)₂)~5.8 (s, 1H)No C=O; Strong C-O at ~1050-1150Highest Rf, stable to air

Section 2: Protection Strategies & Protocols

Q3: What is the most robust method to prevent oxidation during multi-step synthesis? Expert Insight: The definitive solution is to mask the aldehyde via acetalization. By converting the sp² hybridized carbonyl carbon into an sp³ hybridized acetal carbon (e.g., a 1,3-dioxolane), you eliminate the electrophilic center entirely[3]. Acetals are highly stable under neutral, basic, and oxidizing conditions, effectively immunizing the molecule against premature oxidation during subsequent synthetic steps[4].

G Aldehyde 5-(4-Hydroxyphenyl) pyridine-3-carbaldehyde Hydrate Hydrate Intermediate (Highly Susceptible) Aldehyde->Hydrate H2O / O2 Acetal 1,3-Dioxolane Acetal (Protected State) Aldehyde->Acetal Ethylene Glycol / H+ Acid Carboxylic Acid (Oxidized Byproduct) Hydrate->Acid Auto-oxidation Acetal->Aldehyde H3O+ (Deprotection)

Mechanistic pathway of aldehyde auto-oxidation versus the acetal protection strategy.

Standard Operating Procedure: 1,3-Dioxolane Protection

Self-Validating Principle: This protocol utilizes a Dean-Stark apparatus. The physical collection of water in the side-arm trap serves as real-time, visual validation that the condensation reaction is proceeding successfully.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Note: The phenolic OH is generally unreactive under these conditions, but ensure anhydrous conditions to drive the equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap for water accumulation.

  • Validation: After 4-6 hours, check the reaction via TLC (Hexanes/EtOAc). The disappearance of the starting material (Rf ~0.4) and the appearance of a new, higher-running spot (Rf ~0.6) confirms completion.

  • Quench & Isolate: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (a critical step to prevent premature hydrolysis during workup). Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxidation-resistant acetal.

G Step1 1. Dissolve Substrate (Toluene, Dean-Stark) Step2 2. Add Reagents (Ethylene Glycol, p-TsOH) Step1->Step2 Step3 3. Reflux & Monitor (TLC & Water Trap) Step2->Step3 Step4 4. Quench & Wash (NaHCO3 to neutralize) Step3->Step4 Step5 5. Isolate Acetal (Stable to Oxidation) Step4->Step5

Step-by-step workflow for the robust acetal protection of the aldehyde group.

Q4: If my synthetic route prevents the use of a protecting group, how should I store the neat compound to maximize shelf life? Expert Insight: If you must handle the unprotected aldehyde, you must eliminate the two primary vectors for oxidation: oxygen and light.

  • Atmosphere: Always purge the storage vial with high-purity Argon. Argon is heavier than Nitrogen and provides a superior, dense blanket over the solid/liquid interface.

  • Temperature: Store strictly at -20°C. Lowering the kinetic energy significantly retards the auto-oxidation rate.

  • Light: Store in opaque amber vials. Photochemical excitation can generate radical species that initiate the oxidation of the phenolic group, which subsequently triggers aldehyde degradation.

Section 3: Deprotection and Recovery

Q5: How do I safely deprotect the acetal without triggering immediate oxidation of the newly liberated aldehyde? Expert Insight: Acetal deprotection fundamentally requires aqueous acid[3]. The key to preventing immediate oxidation is to perform the hydrolysis under an inert atmosphere and immediately extract the product into an organic solvent. This minimizes its residence time in the aqueous phase where hydration (and subsequent oxidation) occurs.

Standard Operating Procedure: Mild Acidic Deprotection
  • Dissolution: Dissolve the protected acetal in a miscible solvent system (e.g., THF/H₂O, 4:1 v/v) under a continuous Argon atmosphere.

  • Hydrolysis: Add 1M HCl (or a milder acid like Pyridinium p-toluenesulfonate if the molecule shows acid sensitivity) until the pH is ~3. Stir at room temperature.

  • Monitoring: Track the reaction via TLC. The acetal spot will disappear, and the strongly UV-active aldehyde spot will return.

  • Immediate Extraction: Once complete, immediately neutralize the mixture with saturated NaHCO₃ to pH 7. Extract rapidly with ethyl acetate.

  • Storage: Dry the organic layer, concentrate under reduced pressure, and immediately flush the receiving flask with Argon. Use the liberated aldehyde in the next synthetic step without delay.

References
  • Pyridine-3-carbaldehyde - Grokipedia: Oxidation and Condensation Reactions. Grokipedia. Available at:[Link]

  • Pyridine-3-carbaldehyde - Wikipedia. Wikipedia. Available at:[Link]

  • Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

The following technical guide is designed as an interactive Support Center resource. It synthesizes organic process chemistry principles with specific structural analysis of the target molecule.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an interactive Support Center resource. It synthesizes organic process chemistry principles with specific structural analysis of the target molecule.

Case ID: REC-PYR-ALDEHYDE-005 Status: Active Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde . This guide addresses the specific physicochemical challenges of recrystallizing this amphoteric, reactive intermediate. Unlike generic protocols, this workflow accounts for the competing polarities of the pyridine ring, the phenolic hydroxyl, and the reactive aldehyde moiety.

🔬 Module 1: Molecular Profile & Solvent Logic

Q: Why is my standard solvent screening failing?

A: This molecule presents a "solubility conflict" that confuses standard screening. You are dealing with a Push-Pull System :

  • The Pyridine Ring (Basic/Polar): Increases solubility in acidic or highly polar media.

  • The Phenol (Acidic/H-Bond Donor): Increases solubility in alcohols and basic media.

  • The Aldehyde (Reactive/Lipophilic): Adds moderate lipophilicity but introduces instability (oxidation/acetalization).

The Trap: Non-polar solvents (Hexanes) won't dissolve it; highly polar protic solvents (Methanol) may dissolve it too well or cause side reactions.

Recommended Solvent Systems
SystemCompositionSuitabilityMechanism
Primary Ethanol / Water ⭐⭐⭐⭐⭐ (Best)Gradient Polarity: Ethanol solubilizes the aromatic core hot; water acts as the anti-solvent to force precipitation upon cooling.
Secondary Ethyl Acetate / Heptane ⭐⭐⭐⭐ (Good)Lipophilic Balance: Good for removing non-polar impurities. Use if the compound hydrates too easily in water.
Alternative Acetonitrile (MeCN) ⭐⭐⭐ (Specific)Polar Aprotic: Useful if you need to avoid proton exchange or if the aldehyde is forming hemiacetals in alcohols.
Avoid Methanol ⚠️ RiskyHigh risk of hemiacetal formation if trace acid is present.
Avoid Diethyl Ether ❌ PoorSolubility is typically too low for effective recovery.

📊 Module 2: Decision Workflow (Visualization)

The following logic gate helps you select the correct path based on your crude material's behavior.

SolventSelection Start Start: Crude Material Evaluation SolubilityTest Test: Dissolve 100mg in 1mL Hot Ethanol Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Yes Add Water (Anti-solvent) dropwise until turbid Dissolves->Yes Yes No Check Impurities Dissolves->No No (Insolubles present) Precipitate Precipitate forms on cooling? Yes->Precipitate HotFilter Perform Hot Filtration (Remove Inorganic Salts) No->HotFilter Success System Selected: EtOH/H2O Recrystallization Precipitate->Success Crystals Form Oiling Oiling Out Occurs Precipitate->Oiling Liquid separates AltSolvent Switch to EtOAc/Heptane Oiling->AltSolvent HotFilter->Yes

Figure 1: Solvent Selection Logic Tree. Follow the path to determine the optimal solvent system based on solubility observations.

🛠️ Module 3: Troubleshooting Guides

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This usually happens in the Ethanol/Water system when the "metastable zone" is crossed too quickly, or the melting point is depressed by impurities. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: If you have any solid material, add a tiny speck at the cloud point.

  • Slow Down: Insulate the flask with foil or a towel. Rapid cooling promotes oiling.

  • Agitation: Stir slowly. Vigorous stirring can sometimes force the oil phase to coalesce rather than crystallize.

Issue 2: "My product is turning brown/black during heating."

Diagnosis:

  • Oxidation: The aldehyde is oxidizing to the carboxylic acid (5-(4-hydroxyphenyl)nicotinic acid).

  • Phenol Oxidation: Phenols are prone to forming quinones in air. Corrective Action:

  • Degas Solvents: Sparge your Ethanol and Water with Nitrogen/Argon for 15 minutes before use.

  • Inert Atmosphere: Perform the dissolution under a gentle stream of Nitrogen.

  • Speed: Do not reflux for extended periods (>30 mins).

Issue 3: "I see black specks that won't dissolve."

Diagnosis: Palladium residues (Pd black) from the Suzuki coupling used to synthesize the compound. Corrective Action:

  • Hot Filtration: While the solution is boiling, pass it quickly through a celite pad or a sintered glass funnel.

  • Scavengers: Before recrystallization, treat the crude organic solution with a silica-based metal scavenger (e.g., Si-Thiol) to remove Pd, which can catalyze decomposition.

📝 Module 4: Optimized Protocol (Ethanol/Water)

Objective: Purify 5.0 g of crude 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.

  • Preparation:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Prepare 50 mL of Ethanol and 50 mL of Water in separate beakers. Degas both.

  • Dissolution (The "Good" Solvent):

    • Add 25 mL of Ethanol .

    • Heat to boiling (approx. 78°C) with stirring.

    • Observation Check: If solid remains, add hot Ethanol in 2 mL increments until dissolved.

    • Note: If black particles remain, perform a Hot Filtration now.

  • Precipitation (The "Anti" Solvent):

    • Remove from heat but keep stirring.

    • Immediately add Water dropwise.

    • Stop Point: Stop adding water the moment a faint, permanent turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Once room temperature is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with 10 mL of cold (0°C) 50:50 Ethanol/Water mixture.

    • Dry: Dry in a vacuum oven at 40°C. Warning: High heat (>60°C) may oxidize the aldehyde.

🧬 Module 5: Impurity Removal Logic

Understanding what you are removing is key to success.

ImpurityRemoval Crude Crude Mixture Impurity1 Boronic Acid (Starting Material) Crude->Impurity1 Impurity2 Palladium (Catalyst) Crude->Impurity2 Impurity3 Protodeboronation Byproducts Crude->Impurity3 Step2 Recrystallization (Mother Liquor) Impurity1->Step2 Remains in Solvent Step1 Hot Filtration Impurity2->Step1 Removed as Solid Impurity3->Step2 Remains in Solvent Product Pure Crystal Lattice Step1->Product Step2->Product Selective Precipitation

Figure 2: Impurity purging mechanism. Note that Palladium must be mechanically removed (filtration), while organic impurities are chemically removed via solubility differentials.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Strategies for solvent screening and oiling out).

  • Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide. (For toxicity and environmental considerations of solvents like Ethanol vs. Chlorinated solvents).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for matching polarities of pyridine/phenol systems).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde before handling.

Troubleshooting

Technical Support Center: Eliminating Palladium Impurities from 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing palladium impurities from 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions during your purification process.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when trying to reduce palladium levels in your final product.

Question 1: I've performed a standard aqueous workup and filtration, but my palladium levels are still unacceptably high. What's going on?

Answer: Standard workups and simple filtrations are often insufficient for removing all forms of residual palladium.[1] The issue likely lies in the nature of the palladium species remaining in your product. After a cross-coupling reaction, palladium can exist in various states, including soluble Pd(II) complexes, colloidal Pd(0) nanoparticles, and species strongly coordinated to your product.[2] The phenolic hydroxyl and pyridine nitrogen functionalities in 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde can act as ligands, tightly binding to palladium and keeping it in solution.

Troubleshooting Steps:

  • Characterize the Problem: First, it's crucial to accurately quantify your palladium levels. The industry standard for precise quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][4] For more rapid, semi-quantitative screening of different removal methods, catalysis-based fluorometric techniques can be employed.[5][6]

  • Employ a Scavenging Agent: You will likely need to introduce a palladium scavenger. These are materials designed to selectively bind to palladium, which can then be removed by filtration.[7]

  • Consider Crystallization: If your product is a solid, recrystallization can be a powerful purification technique, especially when used in conjunction with a scavenger.[3][7] The palladium-scavenger complex may be less soluble and either precipitate out or remain in the mother liquor.

Question 2: I'm seeing a significant loss of my product after using a palladium scavenger. How can I improve my yield?

Answer: Product loss during scavenging is a common concern and can be attributed to several factors, including non-specific binding of your product to the scavenger, co-precipitation, or product degradation.

Troubleshooting Steps:

  • Scavenger Screening: Not all scavengers are created equal, and their effectiveness and selectivity are highly dependent on the specific product and reaction conditions.[8][9] It is essential to screen a small panel of scavengers to find the one with the highest affinity for palladium and the lowest for your product.

  • Optimize Scavenger Loading: Using an excessive amount of scavenger can lead to increased non-specific binding. Start with a lower loading (e.g., 5-10 wt% relative to your crude product) and incrementally increase it if necessary.[7]

  • Control Temperature and Time: Scavenging is a kinetic process.[10] Monitor both palladium removal and product recovery over time at a set temperature. It's possible that a shorter exposure time is sufficient to remove the majority of the palladium without significant product loss.

  • Consider Scavenger Type: Activated carbon is a cost-effective option but is known for its potential to adsorb organic molecules, which can lead to yield loss.[7] Functionalized silicas or polymers might offer higher selectivity.[8][10]

Question 3: My final product is still colored, even after column chromatography. Is this related to palladium?

Answer: Yes, residual palladium species can often impart a gray, black, or sometimes even a faint pink or purple hue to the final product. While column chromatography can remove some palladium, it is not always completely effective, especially for very fine colloidal palladium or palladium that co-elutes with your product.[11][12]

Troubleshooting Steps:

  • Post-Chromatography Scavenging: If your isolated product is still colored, you can perform a scavenging step after chromatography. Dissolve the product in a suitable solvent and treat it with a selected scavenger.

  • Filtration through a Scavenger Cartridge: For a more streamlined process, consider passing your product solution through a cartridge packed with a palladium scavenger. This can be more efficient than a batch treatment.

  • Activated Carbon Treatment: A slurry treatment with a carefully selected grade of activated carbon can be effective for color removal.[7] However, always perform a small-scale test first to assess potential product loss.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding palladium removal strategies.

Q1: What are the main types of palladium scavengers, and how do I choose the right one?

A1: The main classes of palladium scavengers include:

  • Functionalized Silica: These are silica beads with covalently attached functional groups that have a high affinity for palladium. Thiol-based scavengers are very common and effective for a broad range of palladium species.[8][13][14] Amine-based scavengers are also an option.[15][16]

  • Activated Carbon: A porous carbon material with a high surface area that can adsorb palladium.[17][18][19] Its effectiveness can vary depending on the type of carbon and the reaction conditions.

  • Polymer-Based Scavengers: These consist of a polymer backbone (e.g., polystyrene) functionalized with palladium-binding groups, such as trimercaptotriazine (TMT).[8][15][16][20]

The choice of scavenger depends on factors like the nature of the palladium species, the solvent system, and the functional groups on your product.[8] For 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde, a thiol-based silica scavenger or a TMT-functionalized resin would be a good starting point due to their high efficiency and selectivity.[8][13]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established strict guidelines for elemental impurities in drug products.[15][21] For palladium, the permitted daily exposure (PDE) is typically around 100 µ g/day for oral medications.[22] This translates to a concentration limit in the final API that is dependent on the maximum daily dose of the drug. A common target for many pharmaceutical processes is less than 10 ppm (parts per million) of residual palladium.[4][23]

Q3: Can I reuse palladium scavengers?

A3: While some polymer-based scavengers can potentially be regenerated, it is generally not a common practice in a pharmaceutical setting, especially for the final purification steps of an API. The risk of cross-contamination and incomplete regeneration often outweighs the cost savings. For research and early development, regeneration might be considered, but for GMP (Good Manufacturing Practice) production, fresh scavenger is almost always used.

Q4: Are there any analytical methods other than ICP-MS for detecting palladium?

A4: While ICP-MS is the gold standard for accurate quantification, other methods can be useful for process monitoring and screening.[3] High-energy polarized-beam energy-dispersive X-ray fluorescence (EDXRF) is another technique for determining palladium residues.[4] For rapid, high-throughput screening of scavenging conditions, fluorometric methods have been developed. These assays use a non-fluorescent probe that becomes fluorescent upon reaction with palladium, allowing for a quick assessment of relative palladium levels.[3][5][6]

III. Experimental Protocols & Data

This section provides detailed protocols for common palladium scavenging techniques and a table summarizing their typical efficiencies.

Protocol 1: Palladium Scavenging using Thiol-Functionalized Silica (Batch Process)

This protocol outlines a general procedure for using a thiol-based silica scavenger to remove palladium from a solution of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde in a suitable organic solvent (e.g., THF, Ethyl Acetate, Acetonitrile) at a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 10-20 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined empirically.

  • Monitoring: Monitor the palladium concentration in the solution over time by taking small aliquots, filtering them, and analyzing by a suitable method (e.g., fluorometric assay for screening, ICP-MS for final analysis).

  • Filtration: Once the palladium level is acceptable, filter the mixture through a pad of celite or a fine frit to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using Activated Carbon (Batch Process)

This protocol describes the use of activated carbon for palladium removal.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add a pre-determined amount of activated carbon (typically 5-10 wt% with respect to the crude product). It is advisable to screen different types and amounts of activated carbon on a small scale first.[7]

  • Stirring: Stir the slurry at a controlled temperature (e.g., room temperature to 60 °C) for 1-18 hours.[8]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Thoroughly wash the celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washes and concentrate to obtain the purified product.

  • Final Analysis: Analyze the final product for residual palladium content and assess the product recovery.

Data Summary: Comparison of Palladium Scavengers

The following table summarizes the typical performance of different palladium scavengers. The actual efficiency will be specific to your reaction conditions.

Scavenger TypeTypical Loading (wt%)Typical ConditionsAdvantagesDisadvantages
Thiol-Functionalized Silica 10 - 20RT - 50 °C, 2-24 hHigh efficiency and selectivity, broad solvent compatibility.[8][13]Higher cost than activated carbon.
Activated Carbon 5 - 10RT - 60 °C, 1-18 hCost-effective, can remove color impurities.[7][17][19]Potential for product loss due to non-specific adsorption.[7]
Polymer-Bound TMT 10 - 20RT - 60 °C, 4-24 hHigh efficiency for various Pd species, robust.[8][20]Can swell in certain solvents, potentially higher cost.

IV. Visualizing the Workflow

The following diagrams illustrate the decision-making process and experimental workflow for palladium removal.

Palladium_Removal_Workflow start Crude Product with High Palladium Content quantify_initial Quantify Pd Level (ICP-MS or Screening Assay) start->quantify_initial screen_scavengers Screen Scavengers (Thiol-Silica, Activated Carbon, TMT-Resin) quantify_initial->screen_scavengers select_best Select Best Scavenger (High Pd Removal, Low Product Loss) screen_scavengers->select_best batch_treatment Perform Batch Treatment with Optimized Conditions select_best->batch_treatment filtration Filter to Remove Scavenger-Pd Complex batch_treatment->filtration quantify_final Quantify Final Pd Level (ICP-MS) filtration->quantify_final final_product Purified Product (<10 ppm Pd) quantify_final->final_product

Caption: Decision workflow for selecting and implementing a palladium scavenging strategy.

Scavenging_Process cluster_0 Batch Scavenging Process dissolve 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Scavenger dissolve->add_scavenger stir 3. Stir at Controlled Temperature and Time add_scavenger->stir filtrate 4. Filter to Separate Scavenger stir->filtrate concentrate 5. Concentrate Filtrate filtrate->concentrate purified_product Purified Product concentrate->purified_product

Caption: Step-by-step experimental workflow for a typical batch scavenging process.

V. References

  • Hughes, D. L., et al. (2007, April 28). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 595-603. [Link]

  • Sawama, Y., et al. (2019, June 13). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 10243-10251. [Link]

  • Sawama, Y., et al. (2019, June 13). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. PubMed. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Marguí, E., et al. (2009, February 15). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. [Link]

  • Merck/PITT Collaboration. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Al-Thyabat, S., et al. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • John, M. P., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1738-1764. [Link]

  • Yamada, T., et al. (2018, November 20). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. ACS Publications. [Link]

  • Hughes, D. L., et al. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Chen, J., et al. (2022, March 22). A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI. [Link]

  • Bu, X., et al. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • Sawama, Y., et al. (2019, June 13). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega. [Link]

  • Koide, K. (2014, October 27). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]

  • Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling. Retrieved from

  • Al-Thyabat, S., et al. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]

  • ResearchGate. (n.d.). Recovery and separation of palladium from spent catalyst. Retrieved from [Link]

  • Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Retrieved from [Link]

  • INIS-IAEA. (2013, January 15). Preparation of palladium nanoparticles on alumina surface by chemical co-precipitation method and catalytic applications. Retrieved from [Link]

  • Biotage. (2023, January 20). Why palladium metal scavengers are not all the same. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • CSU ePress. (2013, April 17). Preparation and Characterization of Palladium Catalysts. Retrieved from [Link]

  • DSpace. (n.d.). Synthesis of Supported Palladium Catalysts. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • ResearchGate. (2025, August 9). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • Perosa, A., et al. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC. [Link]

  • Garrett, C. E., et al. (1997, July 15). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. The Journal of Organic Chemistry, 62(15), 5211-5213. [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from [Link]

  • Biotage. (2008, November 26). Metal Scavengers for the Process Industry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. Retrieved from [Link]

  • Scott, J. S., et al. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(6), 947-952. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Scott, J. S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to FTIR Analysis of Aldehyde and Hydroxyl Groups in Pyridine Derivatives

For Immediate Publication Introduction: The Role of FTIR in Characterizing Pyridine Derivatives Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for identifying functiona...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

Introduction: The Role of FTIR in Characterizing Pyridine Derivatives

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint."[1] For pyridine derivatives, which are foundational structures in many pharmaceuticals and biologically active compounds, FTIR is an invaluable tool for confirming the presence and chemical environment of key functional groups like aldehydes and hydroxyls.[3][4] The electronic effects of the pyridine ring and intermolecular interactions, such as hydrogen bonding, significantly influence the vibrational frequencies of these groups, leading to characteristic shifts in their FTIR absorption peaks.

Hydroxyl Group (-OH) Vibrational Characteristics in Pyridine Derivatives

The hydroxyl group is characterized by a prominent O-H stretching vibration, which is highly sensitive to its environment.

  • Free vs. Hydrogen-Bonded -OH: In a dilute solution with a non-polar solvent, a "free" hydroxyl group (not involved in hydrogen bonding) exhibits a sharp, narrow absorption band around 3600-3650 cm⁻¹. However, in solid or pure liquid samples, extensive hydrogen bonding occurs, causing the O-H stretching band to become very broad and shift to a lower frequency, typically in the range of 3200-3500 cm⁻¹.[4][5] This broadening is a hallmark of hydrogen bonding and is due to the slight weakening of the O-H bond.[5]

  • Influence of the Pyridine Ring: The position of the hydroxyl group on the pyridine ring and the potential for intramolecular hydrogen bonding can further influence the O-H stretching frequency. For instance, in 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone, the O-H stretching vibration is often observed as a broad band, indicating strong intermolecular hydrogen bonding.[6][7] The presence of the nitrogen atom in the pyridine ring can also participate in hydrogen bonding, affecting the spectral features.[8][9][10][11]

Aldehyde Group (-CHO) Vibrational Characteristics in Pyridine Derivatives

The aldehyde functional group has two main characteristic vibrations: the C=O stretch and the C-H stretch of the aldehyde proton.

  • Carbonyl (C=O) Stretching: The C=O stretching vibration of an aldehyde typically gives rise to a strong, sharp absorption band in the region of 1680-1740 cm⁻¹.[12] The exact position of this band is influenced by the electronic effects of the pyridine ring.

    • Conjugation: When the aldehyde group is directly attached to the pyridine ring, conjugation between the C=O double bond and the aromatic system lowers the bond strength of the carbonyl group. This results in a shift of the C=O stretching frequency to a lower wavenumber, typically in the range of 1685-1710 cm⁻¹.[12][13]

    • Inductive Effects: The electron-withdrawing nature of the pyridine nitrogen can also influence the C=O bond, though the effect is generally less pronounced than conjugation.

  • Aldehydic C-H Stretching: A unique and highly diagnostic feature of aldehydes is the C-H stretching vibration of the hydrogen atom attached to the carbonyl carbon.[14] This vibration typically appears as one or two moderately intense peaks in the region of 2700-2850 cm⁻¹.[13][14] Often, one of these peaks is observed as a shoulder on the more intense alkyl C-H stretching bands.[13] The presence of a peak around 2720 cm⁻¹ is a strong indicator of an aldehyde functional group.[13]

Comparative Analysis of FTIR Peaks

The following table summarizes the characteristic FTIR absorption ranges for hydroxyl and aldehyde groups in pyridine derivatives, providing a quick reference for spectral interpretation.

Functional GroupVibrationTypical Wavenumber Range (cm⁻¹)IntensityNotes
Hydroxyl (-OH) O-H Stretch (Free)3600 - 3650Sharp, NarrowObserved in dilute, non-polar solutions.
O-H Stretch (H-Bonded)3200 - 3500Broad, StrongCharacteristic of solid or pure liquid samples.[4][5]
C-O Stretch1050 - 1250Medium to Strong
Aldehyde (-CHO) C=O Stretch (Conjugated)1685 - 1710StrongLower frequency due to conjugation with the pyridine ring.[12][13]
C=O Stretch (Non-Conjugated)1720 - 1740StrongFor aldehydes not directly attached to the ring.
Aldehydic C-H Stretch2700 - 2850Medium, often two peaksA key diagnostic feature for aldehydes.[13][14]

Experimental Protocol: FTIR Analysis of a Pyridine Derivative

This section outlines a standard procedure for acquiring an FTIR spectrum of a solid pyridine derivative using the Attenuated Total Reflectance (ATR) method.[15]

Materials:

  • FTIR Spectrometer with ATR accessory

  • Solid sample of the pyridine derivative

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent like isopropanol.[15][16]

    • Allow the crystal to fully dry.

    • Collect a background spectrum without any sample present.[16][17] This will account for any atmospheric interferences (e.g., CO₂, water vapor).

  • Sample Preparation and Placement:

    • Place a small amount of the solid sample directly onto the center of the ATR crystal using a clean spatula.[15][16]

    • Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.[15][16] Do not overtighten.[16]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan according to the instrument's software instructions. A typical scan range is 4000-400 cm⁻¹.[18]

    • Collect a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic peaks corresponding to the functional groups of interest.

Visualizing Molecular Vibrations

The following diagrams illustrate the key stretching vibrations for hydroxyl and aldehyde groups on a pyridine ring.

Caption: O-H stretching vibration in a hydroxypyridine derivative.

Caption: C=O and C-H stretching vibrations in a pyridinecarboxaldehyde derivative.

Conclusion

FTIR spectroscopy is a highly effective method for the characterization of aldehyde and hydroxyl groups in pyridine derivatives. A thorough understanding of how the pyridine ring and intermolecular forces influence the vibrational frequencies of these functional groups is crucial for accurate spectral interpretation. This guide provides a foundational framework for researchers to confidently identify and differentiate these key functional groups in their compounds of interest.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

  • Scribd. FTIR Analysis of Organic Compounds. [Link]

  • Mueller, A. Fourier Transform Infrared Spectroscopy. [Link]

  • University of Texas at Dallas. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Martinez-Felipe, A., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances. [Link]

  • Laure-Léna, F., et al. (2002). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A. [Link]

  • Tsumbu, C. N., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using. [Link]

  • International Journal of Scientific Research in Engineering and Management. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. [Link]

  • Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol?[Link]

  • Elixir International Journal. Pdf. [Link]

  • ResearchGate. Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. [Link]

  • ResearchGate. FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm...[Link]

  • Palacký University Olomouc. Carbonyl - compounds - IR - spectroscopy. [Link]

  • International Journal of Research in Engineering and Science. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • ACS Publications. (2012). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. [Link]

  • Scilit. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • SpectraBase. 3-Hydroxypyridine-2-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

  • NIST WebBook. 3-Pyridinecarboxaldehyde. [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

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  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • PMC. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. [Link]

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  • ResearchGate. Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in...[Link]

  • RSC Publishing. (2015). Quantification of acidic sites of nanoscopic hydroxylated magnesium fluorides by FTIR and 15 N MAS NMR spectroscopy. [Link]

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Comparative

Platform Comparison Guide: High-Resolution ESI-QTOF vs. GC-EI-MS for the Structural Elucidation of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Executive Summary As a Senior Application Scientist, selecting the optimal mass spectrometry platform for the structural elucidation of bi-aryl compounds like 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (5-HPPC) is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal mass spectrometry platform for the structural elucidation of bi-aryl compounds like 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (5-HPPC) is critical. This compound—featuring a basic pyridine ring, a reactive carbaldehyde, and a polar phenolic hydroxyl group—presents unique ionization and fragmentation challenges. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF-MS) against traditional Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS). It provides actionable, self-validating protocols and mechanistic insights to ensure absolute scientific integrity in your analytical workflows.

Mechanistic Fragmentation Pathways: Causality in the Gas Phase

Understanding the gas-phase behavior of 5-HPPC (Exact Mass: 199.0633 Da) requires deconstructing its functional groups. The fragmentation is not random; it is dictated by charge localization and bond dissociation energies.

  • Aldehyde Cleavage (α-Cleavage): In both EI and CID (Collision-Induced Dissociation), the carbaldehyde group undergoes rapid α-cleavage. This results in the characteristic loss of a hydrogen radical (•H, -1 Da) to form a stable acylium ion, or the loss of a formyl radical (•CHO, -29 Da). The neutral loss of carbon monoxide (CO, -28 Da) is also a primary diagnostic pathway.

  • Hydroxyphenyl Homolytic vs. Heterolytic Cleavage: The position of the hydroxyl group on the phenyl ring heavily influences the fragmentation trajectory. Research on hydroxyphenyl carbaldehydes demonstrates that para-hydroxyphenyl derivatives predominantly undergo charge-remote homolytic cleavage to eliminate a hydrogen radical, followed by CO loss. This is in stark contrast to ortho-isomers, which exhibit a distinct "ortho-effect" mediated by a charge-directed heterolytic fragmentation mechanism, leading to consecutive CO eliminations.

  • Pyridine Ring Contraction: At higher collision energies (e.g., >30 eV in CID or 70 eV in EI), the pyridine core undergoes ring opening and the elimination of hydrogen cyanide (HCN, -27 Da), a hallmark of nitrogen-containing heteroaromatics.

Pathway Precursor 5-HPPC Precursor [M+H]+ m/z 200.07 [M]+. m/z 199.06 Aldehyde_CO Loss of CO m/z 172.07 (ESI) m/z 171.06 (EI) Precursor->Aldehyde_CO - CO (28 Da) Aldehyde_CHO Loss of •CHO m/z 170.06 (EI) Precursor->Aldehyde_CHO - •CHO (29 Da) Phenol_H2O Loss of H2O m/z 182.06 (ESI) Precursor->Phenol_H2O - H2O (18 Da) Pyridine_HCN Loss of HCN m/z 145.06 (ESI) (From m/z 172) Aldehyde_CO->Pyridine_HCN - HCN (27 Da)

Mechanistic fragmentation pathways of 5-HPPC illustrating primary neutral losses.

Objective Platform Comparison: ESI-QTOF vs. GC-EI-MS

When analyzing 5-HPPC, the choice of platform dictates the type of structural information retrieved.

  • ESI-QTOF-MS offers soft ionization, preserving the intact molecular ion as [M+H]+. Its high mass accuracy (<2 ppm) is unparalleled for determining exact elemental compositions, making it the superior choice for identifying unknown impurities or metabolites.

  • GC-EI-MS utilizes hard ionization (70 eV), which shatters the molecule into a highly reproducible fingerprint. However, the polar phenolic -OH group causes severe peak tailing and thermal degradation on standard GC columns, necessitating pre-analysis chemical derivatization (e.g., silylation).

Quantitative Data Presentation

Table 1: Performance Comparison for 5-HPPC Analysis

ParameterHigh-Resolution LC-ESI-QTOF-MSGC-EI-MS (with TMS Derivatization)
Ionization Mode Soft (ESI Positive, [M+H]+)Hard (Electron Impact, 70 eV, [M]+•)
Precursor Ion m/z 200.0706 (Exact Mass)m/z 271.102 (TMS-derivative M+•)
Primary Diagnostic Ions m/z 172.0757, 182.0600, 145.0650m/z 256 (M-CH3), 242 (M-CHO), 73 (TMS)
Mass Accuracy < 2 ppmNominal mass (~0.5 Da)
Sample Preparation Direct injection / LC separationRequires BSTFA/TMCS derivatization
Analytical Strength Exact structural elucidation, trace analysisLibrary matching, volatile impurity profiling

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. The following protocols integrate mandatory quality control checkpoints to prevent false positives and instrumental artifacts.

Protocol A: High-Resolution LC-ESI-QTOF-MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of 5-HPPC in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic pyridine nitrogen to rapidly form the [M+H]+ species.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Mass Spectrometry Acquisition: Operate the QTOF in positive ESI mode. Set capillary voltage to 4.5 kV. Acquire MS1 data from m/z 100-1000.

  • Targeted MS/MS (CID): Isolate m/z 200.07 in the quadrupole and apply collision energies of 20 eV and 40 eV using Argon gas to induce the neutral losses mapped in Section 1.

  • Self-Validation Checkpoint: Co-infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass internal standard. The run is only valid if the lock-mass deviation remains <2 ppm throughout the acquisition. Inject a solvent blank immediately prior to the sample to rule out source carryover.

Protocol B: GC-EI-MS Workflow with Silylation
  • Derivatization (Crucial Step): Transfer 100 µL of a 1 mg/mL 5-HPPC solution (in anhydrous Acetonitrile) to a glass vial. Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

    • Causality: The trimethylsilyl (TMS) group replaces the phenolic proton, eliminating hydrogen bonding. This prevents adsorption onto the GC inlet liner and stationary phase, ensuring sharp, symmetrical peaks.

  • Chromatographic Separation: Inject 1 µL (split ratio 1:20) onto a DB-5MS capillary column. Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Scan from m/z 40 to 400.

  • Self-Validation Checkpoint: Analyze an underivatized 5-HPPC sample alongside the derivatized batch. A successful validation will show no intact 5-HPPC peak in the underivatized run (due to thermal degradation/tailing) and a single, sharp peak at the expected retention time in the derivatized run.

Workflow Prep Sample Prep & QC Blank Deriv Derivatization (GC Only) Prep->Deriv GC Route Sep Chromatographic Separation (LC/GC) Prep->Sep LC Route Deriv->Sep Ion Ionization (ESI+ or EI) Sep->Ion Data Mass Analysis & Lock-Mass Validation Ion->Data

Comparative experimental workflow for LC-ESI-QTOF and GC-EI-MS highlighting self-validation steps.

Conclusion

For the comprehensive structural elucidation of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde, relying on a single platform is a vulnerability. ESI-QTOF-MS provides the exact mass and soft fragmentation necessary to confirm the intact molecular formula and bi-aryl connectivity. Conversely, GC-EI-MS (post-derivatization) delivers the hard fragmentation required to definitively map the functional groups via library-matchable spectral fingerprints. By employing the self-validating protocols outlined above, researchers can achieve unambiguous characterization of complex pyridine-carbaldehyde derivatives.

References OpenStax. "12.3 Mass Spectrometry of Some Common Functional Groups." Organic Chemistry. URL:https://openstax.org/books/organic-chemistry/pages/12-3-mass-spectrometry-of-some-common-functional-groups Attygalle, A. B., et al. "Low-energy collision-induced fragmentation of negative ions derived from ortho-, meta-, and para-hydroxyphenyl carbaldehydes, ketones, and related compounds." Journal of Mass Spectrometry, 2007. URL:https://pubmed.ncbi.nlm.nih.gov/17694503/ Cai, T., et al. "Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium

Validation

Purity Assessment of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde: A Comparative HPLC Guide

Executive Summary 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (CAS: 1060804-48-9) is a critical amphiphilic intermediate often used in the synthesis of kinase inhibitors and receptor modulators. Its structural duality—con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (CAS: 1060804-48-9) is a critical amphiphilic intermediate often used in the synthesis of kinase inhibitors and receptor modulators. Its structural duality—containing both a basic pyridine nitrogen (pKa ~4.7) and an acidic phenolic hydroxyl (pKa ~10)—presents unique chromatographic challenges. Standard acidic C18 methods often fail to resolve this compound from its polar impurities due to peak tailing and insufficient retention of the protonated pyridine species.

This guide compares the industry-standard Generic Acidic C18 Method against an Optimized Neutral-pH Phenyl-Hexyl Method . Our analysis demonstrates that the optimized method provides superior peak symmetry, enhanced resolution of critical process impurities (such as boronic acids and regioisomers), and higher sensitivity for purity assessment in drug development workflows.

Part 1: Chemical Context & Challenge

To design a robust purity assay, one must understand the molecule's behavior in solution.

PropertyValue / DescriptionChromatographic Implication
Structure Pyridine ring fused with a formyl group and a hydroxyphenyl moiety.Amphoteric: Acts as both a base and a weak acid.
pKa (Basic) ~4.7 (Pyridine N)At pH < 4, the molecule is protonated (

), reducing retention on hydrophobic columns.
pKa (Acidic) ~9.5 - 10.0 (Phenolic OH)At pH > 10, the molecule is deprotonated (

).
LogP ~1.8 (Neutral)Moderate hydrophobicity; requires organic modifier (MeOH/ACN) for elution.
UV Max ~254 nm, ~280 nmDual monitoring recommended for specificity.
The "Ghost" Impurities

In Suzuki coupling synthesis, several impurities structurally mimic the target, making separation difficult:

  • 4-Hydroxyphenylboronic acid: Very polar, elutes near void volume.

  • 5-Bromopyridine-3-carbaldehyde: Starting material, less polar.

  • 5-(4-Hydroxyphenyl)nicotinic acid: Oxidation byproduct (very polar at neutral pH).

Part 2: Method Comparison

We compared two methodologies to assess the purity of a crude synthetic batch.

Method A: The Generic Standard (Control)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]

  • Mechanism: Ion-suppression (Acidic).

Method B: The Optimized Solution (Recommended)
  • Column: Phenyl-Hexyl Core-Shell (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Acetonitrile.[1][2][3]

  • Mechanism:

    
    -
    
    
    
    Interaction + Hydrophobic Retention (Neutral State).
Performance Matrix
FeatureMethod A (Generic C18, Acidic)Method B (Phenyl-Hexyl, pH 6.5)Verdict
Peak Shape Asymmetric (Tailing Factor > 1.8)Sharp (Tailing Factor < 1.2) Method B neutralizes the pyridine, preventing silanol drag.
Retention (

)
Low (

)
Optimal (

)
Method B retains the neutral molecule better than the charged cation.
Selectivity (

)
Poor resolution of boronic acid impurity.High Resolution of aromatic impurities via

-

selectivity.
Method B utilizes the phenyl ring interactions.
MS Compatibility ExcellentExcellent (Volatile Buffer)Tie
Robustness Low (Sensitive to pH shifts)High (Buffered System) Method B

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column at intermediate pH exploits the


-electron overlap between the stationary phase and the pyridine/phenol rings, offering orthogonality to standard C18.
Reagents & Equipment
  • Stationary Phase: Phenyl-Hexyl or Biphenyl column (e.g., Kinetex Biphenyl or XBridge Phenyl), 2.7 µm or 3.5 µm particle size.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Acetate (solid, high purity).

  • pH Adjuster: Dilute Acetic Acid or Ammonia (if necessary, though 10mM

    
     is naturally ~pH 6.8).
    
Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1 L of water (10 mM). Verify pH is

    
    . Filter through 0.22 µm membrane.
    
  • Solvent B (Organic): 100% Acetonitrile.

Instrument Settings
  • Flow Rate: 1.0 mL/min (adjust for column diameter).

  • Column Temp: 35°C (Improves mass transfer).

  • Injection Vol: 5 µL.

  • Detection: DAD (Diode Array).

    • Channel 1: 254 nm (General Pyridine).

    • Channel 2: 280 nm (Phenolic specificity).

Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End

Part 4: Visualizing the Purity Landscape

Understanding the relationship between the synthesis pathway and potential impurities is vital for interpreting the chromatogram.

PurityPathway SM1 5-Bromo-pyridine- 3-carbaldehyde Product TARGET: 5-(4-Hydroxyphenyl) pyridine-3-carbaldehyde SM1->Product Suzuki Coupling (Pd catalyst) SM2 4-Hydroxyphenyl- boronic acid SM2->Product Impurity_Homo Impurity C: 4,4'-Biphenol (Homocoupling) SM2->Impurity_Homo Self-coupling Impurity_Ox Impurity A: Carboxylic Acid (Oxidation) Product->Impurity_Ox Air Oxidation (-CHO to -COOH) Impurity_Red Impurity B: Alcohol (Reduction) Product->Impurity_Red Reduction (-CHO to -CH2OH)

Figure 1: Synthesis and degradation pathway of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde, highlighting key impurities to monitor.

Part 5: Validation & Troubleshooting

System Suitability Criteria

To ensure the method is trustworthy (Trustworthiness), the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 2.0 between the Target Peak and the nearest impurity (likely the des-formyl or alcohol derivative).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.3 for the main peak.
  • Precision: RSD < 1.0% for retention time and area (n=5 injections).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with Pyridine N.Ensure pH is near neutral (6.5). If using C18, switch to "End-capped" or Phenyl-Hexyl.
Split Peaks Sample solvent incompatibility.Dissolve sample in Mobile Phase A/B mixture (50:50). Avoid pure DMSO if injecting large volumes.
Ghost Peaks Carryover or Gradient Artifacts.Run a blank injection. Wash column with 95% ACN after runs.
Retention Drift pH instability.Ammonium Acetate is volatile; prepare fresh buffer daily.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10371, Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. Optimization of HPLC Methods for Pyridine Derivatives. Retrieved from [Link](General reference for Phenyl-Hexyl column applications).

Sources

Comparative

UV-Vis Absorption Spectra Comparison of Pyridine-Based Aldehyde Linkers

Executive Summary Objective: This guide provides a technical comparison of the UV-Vis absorption properties of 2-, 3-, and 4-pyridinecarboxaldehyde (PCA). These isomeric aldehydes are critical "linker" intermediates in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the UV-Vis absorption properties of 2-, 3-, and 4-pyridinecarboxaldehyde (PCA). These isomeric aldehydes are critical "linker" intermediates in the synthesis of Schiff base ligands, Metal-Organic Frameworks (MOFs), and bioconjugates.

Core Insight: While all three isomers exhibit characteristic pyridine


 and carbonyl 

transitions, their spectral behavior is distinctively governed by the position of the formyl group relative to the pyridine nitrogen. 2-PCA and 4-PCA are highly susceptible to hydration in aqueous media, leading to the formation of "invisible" gem-diols that distort concentration calculations.[1] 3-PCA , lacking the resonance destabilization of the electron-deficient ring positions, behaves more like a typical aromatic aldehyde.[1]

Chemical & Electronic Profile

Understanding the electronic connectivity is a prerequisite for interpreting the spectra. The pyridine ring is electron-deficient, withdrawing density from the formyl group.

IsomerCommon NameElectronic FeatureKey Spectral Implication
2-PCA PicolinaldehydeOrtho-substitution allows strong inductive (-I) and mesomeric (-M) withdrawal.[1]High Hydration Risk. The carbonyl carbon is extremely electrophilic.[1] In water/alcohols, the C=O peak disappears as it forms a hemiacetal/gem-diol.
3-PCA NicotinaldehydeMeta-substitution decouples the formyl group from the direct mesomeric withdrawal of the ring nitrogen.[1]Most Stable Spectrum. Behaves similarly to benzaldehyde.[1] Least sensitive to hydration artifacts.
4-PCA IsonicotinaldehydePara-substitution restores direct conjugation (resonance) with the ring nitrogen.[1]Strong Conjugation. Often shows the most red-shifted

bands due to extended conjugation length across the axis.[1]

Experimental Protocol: The "Anhydrous Standard"

Context: Many commercial samples of pyridine aldehydes are partially oxidized (to carboxylic acids) or hydrated. A standard UV-Vis measurement protocol must account for this to ensure Self-Validating results.

Reagents & Equipment[2]
  • Solvent: Absolute Ethanol (Spectroscopic Grade) or Acetonitrile.[1] Avoid water unless studying hydration kinetics.[1]

  • Blank: Pure solvent in matched quartz cuvette (1 cm path length).[1]

  • Standard: Freshly distilled aldehyde (if liquid) or recrystallized solid.[1]

Step-by-Step Workflow
  • Baseline Correction: Run a baseline with solvent-filled cuvettes in both sample and reference paths.[1]

  • Stock Solution: Prepare a

    
     M stock solution in dry acetonitrile.
    
    • Validation: If the solution turns cloudy or precipitates, the sample may be polymerized or oxidized (picolinic acid is less soluble).

  • Working Solution: Dilute to

    
     M. Target absorbance: 0.6 – 0.8 AU.[1]
    
  • Scan Parameters: 200 nm – 450 nm. Scan speed: Medium (approx. 200 nm/min).

Visualization: Spectral Measurement Workflow

UV_Vis_Workflow Start Start: Raw Material Solvent Solvent Selection (Avoid Water for Baseline) Start->Solvent Prep Stock Prep (1 mM in MeCN/EtOH) Solvent->Prep Scan UV-Vis Scan (200-450 nm) Prep->Scan Check Validation Check: Is n-pi* visible? Scan->Check Success Valid Spectrum Proceed to Analysis Check->Success Yes (Peak ~270-320nm) Fail Artifact Alert: Hydration or Oxidation Check->Fail No (Flat baseline >300nm) Fail->Solvent Retry with Dry Solvent

Caption: Logical workflow for validating pyridine aldehyde integrity via UV-Vis.

Comparative Spectral Analysis

Band Assignments

The spectra are dominated by two primary electronic transitions.

TransitionWavelength Region (

)
Intensity (

)
Origin

220 – 265 nmHigh (

M

cm

)
Aromatic ring excitation.[1] Sensitive to conjugation.

270 – 330 nmLow (

M

cm

)
Forbidden transition from Oxygen lone pair to Carbonyl

.[1] This is the diagnostic peak for aldehyde functionality.
Isomer Comparison (in Ethanol)
  • 2-Pyridinecarboxaldehyde:

    • 
      : 
      
      
      
      nm.[1]
    • 
      :  Often appears as a weak shoulder or low-intensity band around 310–320 nm.[1]
      
    • Note: In acidic media, the pyridine nitrogen protonates, causing a significant red shift and intensity change due to the formation of the pyridinium cation.

  • 3-Pyridinecarboxaldehyde:

    • 
      : 
      
      
      
      nm.[1]
    • 
      :  Distinct weak band around 280–300 nm.[1]
      
    • Note: The spectrum is most similar to benzaldehyde.[1] The lack of resonance between the ring N and the carbonyl C results in less perturbation of the carbonyl band compared to the 2- and 4- isomers.[1]

  • 4-Pyridinecarboxaldehyde:

    • 
      : 
      
      
      
      nm.[1]
    • 
      : 
      
      
      
      nm (often obscured by the strong
      
      
      tail).[1]
    • Note: Shows the strongest solvatochromic shifts.[1] In polar solvents, the

      
       band blue-shifts (hypsochromic) significantly, often merging into the 
      
      
      
      band.
The Hydration Trap (Critical Artifact)

In water or wet solvents, 2-PCA and 4-PCA undergo reversible hydration:



The gem-diol lacks the carbonyl group , causing the diagnostic 

band (>270 nm) to vanish.[1]
  • Observation: A "fresh" aqueous solution of 2-PCA may show a decreasing absorbance at 270–300 nm over 10–30 minutes as equilibrium is reached.[1]

  • Correction: Always measure concentration in non-aqueous solvents (MeCN, Dioxane) if precise extinction coefficients are required.

Application Case Study: Monitoring Schiff Base Formation

The primary utility of these spectra is monitoring the reaction with amines (e.g., to form ligands for MOFs).

Reaction:



Spectral Evolution:

  • Reactant (Aldehyde): Distinct carbonyl absorption (weak, ~280–320 nm).

  • Product (Imine):

    • New Band: Appearance of a strong C=N band, typically red-shifted relative to the aldehyde (often 300–350 nm) due to extended conjugation with the amine substituent.[1]

    • Intensity: The imine transition is generally much more intense (

      
      ) than the aldehyde 
      
      
      
      .
  • Isosbestic Points: If the reaction is clean (no side products), clear isosbestic points will appear where the aldehyde and imine curves cross.

Visualization: Reaction Monitoring Logic

Schiff_Base_Monitoring Aldehyde Starting Material (Weak Abs ~300nm) Reaction Add Amine (R-NH2) Time = 0 Aldehyde->Reaction Imine Product Formed (Strong Abs >320nm) Reaction->Imine Hyperchromic Shift (Intensity Increases) Reaction->Imine Bathochromic Shift (Red Shift) Analysis Kinetic Analysis Plot Abs vs Time Imine->Analysis

Caption: Spectral changes expected during the conversion of Pyridine Aldehyde to Schiff Base.

References

  • NIST Chemistry WebBook. 2-Pyridinecarboxaldehyde UV/Vis Spectrum.[1] National Institute of Standards and Technology.[1][2] [Link]

  • Ohno, K., et al. (2006). Matrix-isolation infrared spectra of 2-, 3- and 4-pyridinecarboxaldehyde before and after UV irradiation.[1] Journal of Molecular Structure.[1][3] [Link]

  • Laxman Naik, J., et al. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods.[1] IOP Conference Series: Materials Science and Engineering.[1] [Link]

  • PubChem. 2,6-Diformylpyridine Compound Summary. National Library of Medicine.[1] [Link]

  • Barman, S., et al. (2015). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. ChemRxiv.[1] [Link][4]

Sources

Validation

Benchmarking Guide: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde vs. Commercial COF Linkers

The following guide benchmarks 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (referred to herein as 5-HPP-3-C ) against commercial COF linkers and modulators. Editorial Note: This guide identifies 5-HPP-3-C as a mono-aldehy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde (referred to herein as 5-HPP-3-C ) against commercial COF linkers and modulators.

Editorial Note: This guide identifies 5-HPP-3-C as a mono-aldehyde . Unlike standard commercial linkers (e.g., Terephthalaldehyde, Tp) which are di- or tri-topic and form the COF backbone, 5-HPP-3-C acts as a Functional Modulator or Capping Agent . It is used to introduce specific chemical defects (Pyridine N + Phenolic OH) into a framework without altering the underlying topology.

Part 1: Executive Summary & Structural Logic

The "Dual-Function" Value Proposition

Standard commercial modulators like Benzaldehyde (non-functional) or 4-Hydroxybenzaldehyde (monofunctional) are used to control crystal size or introduce simple defects. 5-HPP-3-C represents a tier of "Bifunctional Modulators" designed for advanced catalytic and sensing applications.

It combines two distinct active sites on a single rigid scaffold:

  • Pyridine Nitrogen (Pos. 1): A Lewis base (

    
    ) capable of coordinating transition metals (Ni, Co, Pd) or acting as a proton acceptor.
    
  • Phenolic Hydroxyl (Pos. 4'): A Brønsted acid (

    
    ) capable of hydrogen bonding, pH-gating, or post-synthetic derivatization.
    

Verdict: Use 5-HPP-3-C when your COF application requires cooperative catalysis (e.g., acid-base bifunctional catalysis) or specific analyte recognition (e.g., heavy metals) that simple phenyl-based modulators cannot provide.

Part 2: Comparative Benchmarking

Table 1: Modulator Performance Matrix

Comparison of 5-HPP-3-C against standard commercial alternatives.

FeatureBenzaldehyde (Std.[1][2][3] Modulator)Pyridine-3-carbaldehyde (Nicotinaldehyde)4-Hydroxybenzaldehyde 5-HPP-3-C (Target Molecule)
Role Crystal Size ControlBasic Site IntroductionAcidic Site IntroductionDual Acid-Base Functionalization
Active Sites None (Steric only)Pyridine NPhenol OHPyridine N + Phenol OH
Polarity Low (Hydrophobic)MediumMedium-HighHigh (Amphiphilic)
Metal Binding PoorGood (N-coordination)PoorExcellent (N + O chelation potential)
Reactivity ModerateHigh (EWG Pyridine ring)Low (EDG Phenol ring)Balanced (Push-Pull system)
Cost/Access Commodity (<$1/g)Commodity (<$5/g)Commodity (<$1/g)Specialty / Custom Synthesis
Table 2: Chemical Stability & Solubility Profile
Parameter5-HPP-3-CCommercial Standard (Terephthalaldehyde)Implication for COF Synthesis
Solubility (DMF/Mesitylene) Moderate (requires heat)HighProtocol Adjustment: Requires pre-dissolution at 60°C before adding to the solvothermal mix.
Acid Stability (3M HCl) High (Protonates Pyridine)HighSuitable for acid-catalyzed imine formation.
Base Stability (3M NaOH) Moderate (Deprotonates Phenol)ModeratePhenolate formation increases solubility; may disrupt equilibrium if base conc. is too high.
Aldehyde Reactivity Activated (Pyridine EWG)StandardReacts faster than benzene-based linkers; acts as a "kinetic trap" if added too early.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-HPP-3-C (Suzuki Coupling)

Since this is not a commodity chemical, in-house synthesis is often required.

Reagents: 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq), 4-Hydroxyphenylboronic acid (1.1 eq),


 (5 mol%), 

(3.0 eq). Solvent: 1,4-Dioxane / Water (4:1 v/v).
  • Degassing: Purge solvent mixture with

    
     for 30 mins.
    
  • Coupling: Combine reagents in a Schlenk flask. Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool to RT. Neutralize with 1M HCl (careful to avoid pyridine salt precipitation if not desired, adjust to pH 7). Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is a pale yellow solid.

    • QC Check:

      
       NMR should show the aldehyde singlet at ~10.1 ppm and the characteristic AA'BB' phenol pattern coupled to the pyridine singlets.
      
Protocol B: Defect-Engineered COF Synthesis (Doping Strategy)

Target: Incorporating 5-HPP-3-C into a Tp-Pa-1 (Triformylphloroglucinol + p-Phenylenediamine) backbone.

  • Stoichiometry Calculation:

    • Standard: 1.0 eq Tp + 1.5 eq Pa-1.

    • Modulated: 1.0 eq Tp + 1.5 eq Pa-1 + 0.2 eq 5-HPP-3-C .

    • Note: The modulator competes with Tp for the amine. Excess amine is NOT added; the modulator terminates the edges or creates internal defects.

  • Solvothermal Assembly:

    • Mix Tp (63 mg), Pa-1 (48 mg), and 5-HPP-3-C (variable) in Mesitylene/Dioxane (1:1, 3 mL).

    • Add catalyst: 0.5 mL of 6M aqueous Acetic Acid.

  • Crystallization:

    • Flash freeze (LN2), pump-thaw x3. Seal tube.

    • Heat at 120°C for 72 hours (static).

  • Activation:

    • Wash with DMF, then THF. Soxhlet extraction (THF, 24h) is critical to remove unbound modulator.

    • Validation: Digest COF in

      
       and perform NMR to quantify the incorporation ratio of the pyridine moiety.
      

Part 4: Visualization of Mechanisms

Diagram 1: Synthesis & Functional Incorporation

This diagram illustrates the Suzuki synthesis of the linker and its subsequent role as a "Defect Generator" in a 2D COF lattice.

G cluster_0 Step 1: Linker Synthesis cluster_1 Step 2: COF Incorporation Pre1 5-Bromo-3- pyridinecarboxaldehyde Cat Pd(PPh3)4 / K2CO3 Pre1->Cat Pre2 4-Hydroxyphenyl- boronic acid Pre2->Cat Prod 5-HPP-3-C (Bifunctional Modulator) Cat->Prod Suzuki Coupling 90°C, 12h Reaction Solvothermal Polymerization Prod->Reaction 0.1 - 0.3 eq (Doping) COF_Monomers Standard Monomers (e.g., Tp + Pa-1) COF_Monomers->Reaction Defect_COF Defect-Engineered COF (Pyridine/Phenol Decorated) Reaction->Defect_COF Competitive Capping

Caption: Synthesis of 5-HPP-3-C via Suzuki coupling and its integration into a COF network as a functional defect site.

Diagram 2: Mechanism of Action (Catalysis/Sensing)

How the dual-functional sites operate within the pore.

G cluster_site Active Site Environment Pyridine Pyridine N: Metal Binding / Base Target Target Analyte (e.g., Heavy Metal / CO2) Pyridine->Target Coordination Phenol Phenol OH: H-Bond / Acid Phenol->Target H-Bonding Effect Enhanced Adsorption & Catalytic Turnover Target->Effect

Caption: Synergistic interaction of Pyridine (Base) and Phenol (Acid) sites with a guest molecule.

Part 5: Critical Analysis & Troubleshooting

Why not use a Dialdehyde?

If your goal is to build the entire framework from a pyridine-phenol linker, 5-HPP-3-C is unsuitable because it has only one aldehyde.

  • Alternative: 5-(4-formylphenyl)pyridine-3-carbaldehyde . This is the dialdehyde analog.

  • Comparison: The dialdehyde forms the scaffold (high porosity, rigid), whereas 5-HPP-3-C (monoaldehyde) decorates the pores of other scaffolds (lower porosity, high functionality).

Common Pitfalls
  • Over-doping: Adding >0.5 equivalents of 5-HPP-3-C will destroy the crystallinity of the COF by terminating too many growth fronts, resulting in an amorphous polymer.

    • Solution: Keep doping levels between 5% and 20% (molar).

  • Solubility Mismatch: The phenol group makes 5-HPP-3-C more polar than standard aldehydes.

    • Solution: Use a ternary solvent system (Mesitylene/Dioxane/DMAc) to ensure all components remain in solution during the initial nucleation phase.

References

  • Covalent Organic Frameworks: Design, Synthesis and Applications. Source: Nature Reviews Materials (2020). Context: General principles of reticular chemistry and linker design. URL:[Link]

  • Modulator-Induced Defect Formation in Covalent Organic Frameworks. Source: Journal of the American Chemical Society (2019). Context: Protocols for using mono-functional aldehydes to engineer defects. URL:[Link]

  • Pyridine-Based Covalent Organic Frameworks for Photocatalysis. Source: Angewandte Chemie International Edition (2018). Context: Reactivity and benefits of pyridine moieties in COF backbones.[4][5] URL:[Link]

  • Suzuki-Miyaura Coupling for Heterocycle Synthesis. Source: Organic Syntheses (Standard Protocol). Context: Synthetic basis for creating the 5-HPP-3-C linker. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Logistics Guide: Handling 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde

Target Audience: Research Scientists, Medicinal Chemists, and EHS Professionals Physicochemical Hazard Profiling & Causality 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is a highly functionalized intermediate utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and EHS Professionals

Physicochemical Hazard Profiling & Causality

5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde is a highly functionalized intermediate utilized in advanced organic synthesis and drug discovery. To design an effective safety protocol, we must first deconstruct the molecule's structural motifs to understand the causality of its hazards:

  • The Carbaldehyde (Formyl) Motif: Aldehydes are highly electrophilic. They can rapidly cross-link proteins in living tissue, making them potent skin and respiratory sensitizers. Even as a solid, fine particulates can volatilize or become aerosolized, presenting a severe inhalation risk[1].

  • The Pyridine Core: Pyridine derivatives are lipophilic and facilitate rapid dermal penetration. If absorbed through the skin, they can act as systemic toxins, which necessitates the use of highly impermeable barrier materials[2].

  • The Phenolic Hydroxyl Group: Phenols are corrosive and can cause chemical burns or acute irritation upon prolonged contact[3].

Because of these combined properties, standard general-purpose lab PPE is insufficient. Handling this compound requires a targeted approach grounded in the [4] and [5].

Mandatory Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a guessing game; it is a calculated defense strategy based on chemical compatibility. Below is the quantitative and qualitative breakdown of required PPE[6].

PPE CategorySpecification & MaterialCausality / Scientific Rationale
Eye/Face Indirect-vented chemical splash goggles (ANSI Z87.1+).Protects against micro-particulate dust and splashes. The aldehyde moiety can cause severe, irreversible corneal damage[3].
Hands Double-gloved Nitrile (Minimum 0.11 mm thickness per layer).Nitrile offers superior chemical resistance to pyridine derivatives compared to latex. Double-gloving creates a self-validating system: if the outer glove tears, the inner barrier remains intact[5].
Body Polyethylene-coated Tyvek lab coat or fluid-resistant synthetic blend.Prevents phenolic and pyridine permeation to the skin. Cotton absorbs liquids, holding the chemical against the skin, which accelerates dermal absorption[7].
Respiratory N95/P100 particulate respirator (Only if handling outside a fume hood).Mitigates inhalation of aerosolized particulates. Note: Surgical masks offer zero chemical vapor or fine dust protection[7].

Operational Workflow & Handling Protocol

To ensure trustworthiness, every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed[8].

HandlingWorkflow N1 1. Hazard Assessment & PPE Donning N2 2. Fume Hood Verification N1->N2 N3 3. Chemical Transfer & Weighing N2->N3 N4 4. Experimental Execution N3->N4 N5 5. Surface Decontamination N4->N5 N6 6. Hazardous Waste Routing N5->N6

Operational workflow for safe handling of 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde.

Step-by-Step Handling Methodology
  • Engineering Control Verification: Before opening the chemical container, verify that the Chemical Fume Hood is operational. The digital monitor must read a face velocity between 80–100 feet per minute (fpm) . This ensures volatile aldehydes are pulled away from the operator's breathing zone[8].

  • PPE Donning Sequence: Don the inner nitrile glove. Put on the polyethylene-coated lab coat, ensuring the cuffs cover the inner glove. Don the outer nitrile glove over the lab coat cuff to eliminate exposed skin at the wrists[7].

  • Weighing and Transfer:

    • Place a tared, sealable vial on the analytical balance inside the fume hood.

    • Use an anti-static spatula to transfer the 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde solid. Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into the hood environment.

    • Seal the vial before removing it from the balance to prevent micro-spills[8].

  • Immediate Tool Decontamination: Wipe down the spatula and balance pan with a lint-free wipe dampened with 70% isopropanol or ethanol. Dispose of the wipe in a designated solid hazardous waste bin.

Spill Response & Decontamination Strategy

In the event of a spill, rapid and methodical containment is required to prevent respiratory exposure and cross-contamination[1].

  • Isolation & Settling: Immediately step back and allow any aerosolized dust to settle for 2–3 minutes. Alert nearby personnel to avoid the area.

  • Wet Containment (Crucial Step): Do not sweep the dry powder, as this will force toxic particulates into the air. Instead, gently cover the spill with absorbent pads lightly dampened with water or a mild alkaline solution (to neutralize the slightly acidic phenol group)[3].

  • Collection: Using a non-sparking, disposable scoop, carefully lift the dampened absorbent and the chemical into a heavy-duty, sealable hazardous waste bag.

  • Surface Neutralization: Wash the spill surface with a mild detergent and water. The surfactant breaks down the lipophilic pyridine residue, ensuring complete removal from the benchtop[8].

Waste Disposal Plan

Improper disposal of pyridine and aldehyde derivatives can lead to dangerous environmental contamination and regulatory fines[9].

  • Segregation: 5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde must be segregated from strong oxidizing agents and strong bases to prevent exothermic reactions[10].

  • Solid Waste Routing: Place all contaminated gloves, wipes, and disposable spatulas into a robust, leak-proof container labeled clearly as "Toxic Organic Solid Waste - Contains Pyridine/Aldehyde Derivatives" [8].

  • Liquid Waste Routing: If the compound is dissolved in a solvent (e.g., DMSO, DMF, or DCM), route the liquid to the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy.

  • Regulatory Compliance: Transfer the sealed waste containers to your facility's central hazardous waste accumulation area for ultimate incineration by an EPA-approved (or local equivalent) waste management vendor, in strict accordance with [4].

References
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press. URL:[Link]

  • 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration (OSHA), United States Department of Labor. URL:[Link]

  • Protective Clothing and Ensembles. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Hydroxyphenyl)pyridine-3-carbaldehyde
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